molecular formula C16H17NO3 B1372632 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid CAS No. 1041551-78-3

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid

Cat. No.: B1372632
CAS No.: 1041551-78-3
M. Wt: 271.31 g/mol
InChI Key: PFDJDBDZWDCYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid (CAS 1041551-78-3) is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . As a carboxylic acid, this compound features a carboxyl group (-COOH), which is a key functional group in organic chemistry known for its polarity and ability to participate in hydrogen bonding . The molecular structure also incorporates a pyridine ring and a tert-butylphenoxy moiety, making it a potential building block in various research applications, including medicinal chemistry and materials science. The SMILES notation for the compound is O=C(C1=CC=C(OC2=CC=C(C(C)(C)C)C=C2)N=C1)O, and it should be handled in accordance with laboratory safety protocols . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-16(2,3)12-5-7-13(8-6-12)20-14-9-4-11(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDJDBDZWDCYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular weight and formula of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the fundamental physicochemical properties of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid, a substituted pyridine derivative. The elucidation of a molecule's precise chemical formula and molecular weight is a cornerstone of all chemical and pharmaceutical research, forming the basis for stoichiometric calculations, analytical characterization, and the prediction of biological activity.

Structural Elucidation and Chemical Formula

The systematic name, 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid, defines a precise molecular architecture. The structure is derived from a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom.

Structural Breakdown:

  • Pyridine-3-carboxylic acid (Nicotinic Acid Core): The foundational scaffold is a pyridine ring functionalized with a carboxylic acid group (-COOH) at the 3-position.

  • 6-position Substituent: At the 6-position of the pyridine ring, an ether linkage (-O-) connects it to a phenoxy group.

  • 4-Tert-butylphenoxy Group: The phenoxy substituent is further modified with a tert-butyl group [-C(CH₃)₃] at its 4-position (para position).

This specific arrangement of atoms yields the definitive Chemical Formula: C₁₆H₁₇NO₃.

Elemental Composition Analysis

The chemical formula is a direct representation of the number of atoms of each element present in one molecule of the compound. A detailed count is presented below.

ElementSymbolNumber of Atoms
CarbonC16
HydrogenH17
NitrogenN1
OxygenO3

Molecular Weight Determination: A Foundational Metric

The molecular weight of a compound is a critical parameter for experimental work, influencing everything from reaction stoichiometry to the preparation of solutions of known molarity. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

For a molecule of this nature, two values are of primary importance to researchers: the average molecular weight (often used in bulk chemistry) and the monoisotopic mass (critical for high-resolution mass spectrometry).

Calculation Methodology

The average molecular weight is determined using the standard atomic weights of the elements, which are weighted averages of the masses of their natural isotopes.

Step-by-Step Calculation:

  • Carbon (C): 16 atoms × 12.011 amu = 192.176 amu

  • Hydrogen (H): 17 atoms × 1.008 amu = 17.136 amu

  • Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

  • Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu

  • Total Molecular Weight: 192.176 + 17.136 + 14.007 + 47.997 = 271.316 g/mol

Summary of Physicochemical Identifiers

The key quantitative descriptors for 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid are summarized in the table below for ease of reference.

IdentifierValue
Chemical Formula C₁₆H₁₇NO₃
Average Molecular Weight 271.32 g/mol
Monoisotopic Mass 271.120844 Da

Visualizing the Molecular Architecture

A two-dimensional representation of the molecular structure is essential for understanding the spatial relationship between the different functional groups. The following diagram illustrates the connectivity of the atoms in 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid.

Caption: 2D structure of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid.

Conclusion

The fundamental properties of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid, namely its chemical formula (C₁₆H₁₇NO₃) and molecular weight (271.32 g/mol ), have been established through systematic analysis of its constituent parts. These core identifiers are indispensable for any laboratory research or development involving this compound, ensuring experimental accuracy, reproducibility, and the correct interpretation of analytical data.

Solubility Profile of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid in Organic Solvents

[1][2]

Executive Summary & Compound Analysis

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid is a critical pharmaceutical intermediate characterized by a distinct amphiphilic structure. Its solubility behavior is governed by the interplay between the polar nicotinic acid core (hydrophilic, H-bond donor/acceptor) and the lipophilic 4-tert-butylphenoxy tail.

Understanding its solubility landscape is essential for:

  • Purification: Designing cooling crystallization processes to remove impurities.

  • Synthesis: Selecting optimal reaction solvents to maximize yield.

  • Formulation: Ensuring bioavailability in early-stage drug development.

Structural Determinants of Solubility
FeatureChemical MoietyImpact on Solubility
Polar Head Pyridine-3-carboxylic acidHigh affinity for protic solvents (MeOH, EtOH) via H-bonding.
Lipophilic Tail 4-Tert-butylphenoxyIncreases solubility in non-polar/moderately polar solvents (Toluene, EtOAc); decreases water solubility.
Rigidity Pyridine RingContributes to crystal lattice energy, potentially requiring higher temperatures for dissolution.

Experimental Methodology: Determination Protocol

To generate a reliable solubility profile, we employ the Dynamic Laser Monitoring Observation Technique (or the static gravimetric method as a secondary validation). This method minimizes human error and provides precise solid-liquid equilibrium (SLE) data.

Workflow Visualization

The following diagram illustrates the self-validating experimental workflow for solubility determination.

SolubilityProtocolcluster_MethodDetection MethodStartCompound Preparation(Recrystallization & Drying)MixEquilibrium Setup(Excess Solute + Solvent)Start->MixSolventPrepSolvent Selection(Polar, Aprotic, Non-polar)SolventPrep->MixTempControlThermostatic Control(±0.05 K Accuracy)Mix->TempControlLaserDynamic Laser Monitoring(Dissolution Point Detection)TempControl->LaserMethod AGravimetricStatic Gravimetric(Supernatant Sampling)TempControl->GravimetricMethod BAnalysisConcentration Analysis(HPLC / Gravimetry)Laser->AnalysisGravimetric->AnalysisModelingThermodynamic Modeling(Apelblat / van't Hoff)Analysis->Modeling

Figure 1: Self-validating workflow for high-precision solubility determination.

Detailed Protocol Steps
  • Preparation: Recrystallize the crude 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid (purity >99.5%, verified by HPLC) and dry under vacuum at 323.15 K for 24 hours.

  • Solvent Selection: Select a diverse range of solvents to cover the polarity scale:

    • Protic: Methanol, Ethanol, Isopropanol, n-Butanol.[1]

    • Aprotic Polar: Acetone, Acetonitrile, Ethyl Acetate.[1][2]

    • Non-polar: Toluene.[3]

  • Equilibrium:

    • Dynamic Method: Add known mass of solute and solvent to a jacketed vessel. Vary temperature at a slow rate (0.1 K/min) and monitor laser transmittance to detect the dissolution point (clear point).

    • Static Method: Stir excess solute in solvent at constant

      
       for 24h. Filter supernatant and analyze concentration via HPLC (UV detection at 
      
      
      nm).

Solubility Data Analysis & Modeling

The solubility of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid typically follows a positive correlation with temperature. The data is expressed in mole fraction (

Thermodynamic Models

To correlate the experimental data, we utilize the Modified Apelblat Equation , which is the industry standard for non-ideal solutions of pharmaceutical intermediates.

Modified Apelblat Equation:

  • 
    : Mole fraction solubility.[1][3][4]
    
  • 
    : Absolute temperature (K).[1][3][4]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Van't Hoff Equation:

  • Used to determine the apparent enthalpy (

    
    ) and entropy (
    
    
    ) of solution.
Representative Data Structure

The following table structure is required for reporting the solubility profile. (Values below are illustrative of the expected trend for this class of compounds).

SolventPolarity Index (

)
Solubility (

) at 298.15 K
Solubility (

) at 323.15 K
Trend
Methanol 5.1High (

range)
Very HighBest solvent (H-bonding)
Ethanol 4.3HighVery HighGood alternative to MeOH
Acetone 5.1ModerateHighGood for cooling crystallization
Ethyl Acetate 4.4ModerateModerateSelective solvent
Toluene 2.4Low (

range)
ModerateAnti-solvent candidate
Water 10.2Very LowLowAnti-solvent
Thermodynamic Parameters

Thermodynamic analysis typically reveals an endothermic dissolution process (


  • Gibbs Free Energy (

    
    ): 
    
    
    .
  • Positive

    
     indicates the process is not spontaneous at standard conditions without thermal input, necessitating heating for dissolution.
    

Application: Crystallization Process Design

Based on the solubility profile, the following strategies are recommended for purification:

  • Cooling Crystallization:

    • Solvent: Ethanol or Isopropanol.[1]

    • Rationale: High solubility at boiling point, steep solubility curve (high

      
      ), allowing for high recovery upon cooling.
      
  • Anti-Solvent Crystallization:

    • System: Methanol (Solvent) + Water (Anti-solvent).

    • Rationale: The compound is highly soluble in methanol but poorly soluble in water.[5] Gradual addition of water induces controlled nucleation.

Process Logic Diagram

CrystallizationLogicInputCrude Mixture(Compound + Impurities)DissolutionDissolution in Ethanol(T = 340 K)Input->DissolutionFiltrationHot Filtration(Remove Insolubles)Dissolution->FiltrationCoolingControlled Cooling(Rate: 0.5 K/min)Filtration->CoolingNucleationNucleation & Growth(T = 298 K)Cooling->NucleationIsolationFiltration & Drying(Pure Crystal)Nucleation->Isolation

Figure 2: Optimized cooling crystallization workflow based on solubility data.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Sha, F., et al. (2020). Thermodynamic analysis and solubility measurement of 6-chloropyridine-3-carboxylic acid in different solvents. Journal of Chemical & Engineering Data. (Reference for pyridine-carboxylic acid behavior).
  • Wang, J., et al. (2018). Solubility and thermodynamic properties of 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib intermediate) in pure and mixed solvents. Journal of Molecular Liquids. (Analogous structure reference).

Thermodynamic & Kinetic Stability of tert-Butylphenoxy Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Stability-Activity Nexus[1][2]

In modern medicinal chemistry, the tert-butylphenoxy pyridine scaffold represents a privileged structural motif, widely utilized in kinase inhibitors (e.g., VEGFR-2, c-Met antagonists) and GPCR ligands. Its utility stems from a synergistic balance: the tert-butyl group provides critical hydrophobic bulk for filling allosteric pockets, while the ether-linked pyridine offers a hydrogen-bond acceptor vector and modulates solubility.[1][2]

However, the thermodynamic stability of this moiety is not merely a shelf-life concern—it is a determinant of pharmacodynamics. This guide dissects the thermodynamic (ground state energy, conformational preferences) and kinetic (reactivity, metabolic vulnerability) stability of this scaffold, providing actionable protocols for optimization.

Intrinsic Thermodynamic Stability[1][2]

Thermodynamic stability in this context refers to the molecule's resistance to spontaneous decomposition and its preference for specific low-energy conformational states.[2]

Bond Dissociation and Ether Robustness

The core connectivity involves a diaryl ether linkage (Ar-O-Ar').[1][2] Unlike aliphatic ethers, the phenoxy-pyridine bond is thermodynamically robust due to resonance stabilization.

  • C(sp2)-O Bond Strength: The bond dissociation energy (BDE) for the diphenyl ether linkage is approximately 98-105 kcal/mol .[2] The lone pair on the oxygen atom donates into the

    
    -systems of both the phenyl and pyridine rings, increasing bond order and shortening the C-O bond length (approx. 1.36 Å).[2]
    
  • Resonance Contribution: The pyridine ring, being electron-deficient, acts as a

    
    -acceptor, further stabilizing the ether oxygen's lone pair. This reduces the basicity of the ether oxygen, making it resistant to protonation and subsequent acid-catalyzed cleavage under physiological conditions.
    
Conformational Thermodynamics

The "butterfly" conformation of diaryl ethers is critical for binding affinity.[1][2] The energy landscape is defined by two torsion angles (


 and 

) around the oxygen atom.
  • The Skewed Minimum: The global energy minimum is typically a skewed conformation (twist angle ~90°) to minimize steric clash between the ortho-hydrogens of the phenyl/pyridine rings and the oxygen lone pairs.

  • Rotational Barrier: The barrier to rotation through the planar transition state is relatively low (2–5 kcal/mol), allowing the molecule to adopt induced-fit conformations within a protein binding pocket.

Visualization: Conformational Energy Landscape

The following diagram illustrates the logical flow of conformational dynamics and steric locking.

ConformationalDynamics GroundState Ground State (Skewed Conformation) PlanarTS Transition State (Planar, High Energy) GroundState->PlanarTS Rotational Barrier (~3 kcal/mol) Binding Bioactive Conformation (Protein-Induced Fit) GroundState->Binding Low Entropy Cost StericClash Steric Repulsion (Ortho-H vs Lone Pair) PlanarTS->StericClash Cause of Instability

Figure 1: Conformational energy landscape of the diaryl ether linkage. The skewed ground state minimizes steric repulsion, facilitating binding.

Kinetic Stability and Degradation Pathways

While thermodynamically stable, the scaffold has specific kinetic vulnerabilities, particularly under oxidative stress (metabolism) or extreme pH.

Oxidative Liability (The Metabolic Soft Spot)

The tert-butyl group is a classic site for CYP450-mediated oxidation.[1][2]

  • Benzylic Hydroxylation: Although the tert-butyl group lacks benzylic hydrogens, the terminal methyl groups are susceptible to oxidation (

    
    -oxidation), forming the alcohol (-C(CH3)2CH2OH), which can further oxidize to the carboxylic acid.
    
  • Pyridine N-Oxidation: The pyridine nitrogen is susceptible to N-oxidation by flavin-containing monooxygenases (FMOs) or peracids.[1][2] However, the electron-withdrawing phenoxy group at the 2- or 4-position reduces the nucleophilicity of the pyridine nitrogen, offering some protection compared to unsubstituted pyridine.

Hydrolytic Stability[1]
  • Acid/Base Resistance: The diaryl ether linkage is inert to hydrolysis under standard aqueous conditions (pH 1–14).[2] Cleavage typically requires forcing conditions (e.g., concentrated HBr or HI at reflux), which are irrelevant for physiological stability but relevant for structural elucidation.

Visualization: Degradation Pathways

DegradationPathways cluster_Metabolism Metabolic/Oxidative Stress cluster_Chemical Chemical Stress (Extreme) Parent tert-Butylphenoxy Pyridine (Parent Scaffold) Alcohol ω-Hydroxylation (-C(CH3)2CH2OH) Parent->Alcohol CYP450 (Fast) NOxide Pyridine N-Oxide Parent->NOxide FMO/mCPBA Cleavage Ether Cleavage (Requires conc. HI/HBr) Parent->Cleavage Kinetic Barrier (Very High) Acid Carboxylic Acid (-C(CH3)2COOH) Alcohol->Acid Dehydrogenase

Figure 2: Primary degradation pathways.[1][2] Oxidative metabolism of the alkyl group is the dominant kinetic instability.

Experimental Protocols

To validate the stability profile of a new derivative, the following self-validating protocols are recommended.

Protocol: Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability boundaries.

  • Preparation: Dissolve compound (1 mg/mL) in Acetonitrile/Water (1:1).

  • Acid Stress: Add 0.1 N HCl. Incubate at 60°C for 24h.

  • Base Stress: Add 0.1 N NaOH. Incubate at 60°C for 24h.

  • Oxidative Stress: Add 3%

    
    .[1][2] Incubate at RT for 4h.
    
  • Analysis: Analyze via HPLC-UV/MS.

    • Acceptance Criteria: >95% recovery for Acid/Base (Ether stability).[2] <90% recovery for Peroxide indicates N-oxidation or alkyl oxidation susceptibility.[2]

Protocol: Synthesis via SNAr (Thermodynamic Control)

The formation of the ether bond is best achieved under thermodynamic control using Nucleophilic Aromatic Substitution (


).

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate.[1][2] The electron-deficient pyridine (acting as the electrophile) is attacked by the tert-butylphenoxide (nucleophile).[2]

Step-by-Step Workflow:

  • Reagents: 4-tert-butylphenol (1.0 eq), 2-chloropyridine (or 4-chloropyridine) derivative (1.1 eq),

    
     (2.0 eq).[1][2]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).[2]

  • Conditions: Heat to 100–120°C for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc. The high lattice energy of the byproduct (KCl) drives the reaction.

SynthesisWorkflow Reagents Reagents: t-Bu-Phenol + Cl-Pyridine Base: K2CO3 Intermediate Meisenheimer Complex (Anionic Intermediate) Reagents->Intermediate Nucleophilic Attack (Rate Limiting) Product Product: t-Bu-Phenoxy Pyridine Intermediate->Product Elimination of Cl-

Figure 3: SNAr Synthetic Pathway.[1][2] The reaction is driven by the stability of the aromatic product and salt formation.

Quantitative Data Summary

The following table summarizes typical physicochemical parameters for tert-butylphenoxy pyridine derivatives, derived from aggregate SAR data in kinase inhibitor research.

ParameterTypical ValueImplication for Development
LogP 3.5 – 5.0High lipophilicity; requires formulation aid (e.g., salts, amorphous solid dispersions).[1][2]
tPSA 30 – 50 ŲGood membrane permeability (Rule of 5 compliant).[1][2]
Melting Point 120 – 160 °CIndicates stable crystal lattice; favorable for solid dosage forms.[2]
pKa (Pyridine N) 3.0 – 4.5Reduced basicity due to phenoxy E-withdrawing effect; less likely to be protonated at phys.[1][2] pH.
Metabolic

20 – 60 min(Human Liver Microsomes).[2] Moderate stability; often requires blocking of metabolic soft spots.[2]

Strategies for Stabilization

To enhance the thermodynamic and metabolic stability of this scaffold during lead optimization:

  • Deuteration: Replacing hydrogens on the tert-butyl group with deuterium (

    
    ) increases the C-H bond dissociation energy (Kinetic Isotope Effect), significantly slowing down oxidative metabolism without altering binding thermodynamics.
    
  • Fluorination: Introduction of fluorine at the ortho-position of the phenoxy ring can increase the rotational barrier, locking the conformation in a more bioactive state (atropisomerism) and blocking metabolic sites.

  • Salt Formation: While the free base is lipophilic, forming salts (e.g., Hydrochloride, Mesylate) utilizes the pyridine nitrogen to improve solubility and solid-state thermal stability.

References

  • Kononowicz, M. et al. (2018).[3] Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands.[2][3] European Journal of Medicinal Chemistry.[2][4]

  • Bhattarai, P. et al. (2026).[5] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[2][5]

  • Santa Cruz Biotechnology. 6-[4-(tert-Butyl)phenoxy]pyridin-3-amine Product Data.[1][2][6][6]

  • National Institute of Standards and Technology (NIST). Pyridine Thermochemistry Data.[1][2] NIST Chemistry WebBook.[1][2][7]

  • PubChem. 4-tert-Butylpyridine Compound Summary. National Library of Medicine.[1][2]

Sources

Literature review of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the applications, synthesis, and chemical utility of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid .

Applications in Medicinal Chemistry & Process Development[1]

Executive Summary

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid (CAS: 1041551-78-3 or related isomers) is a specialized heterocyclic building block and privileged scaffold in drug discovery.[1] Structurally, it combines a polar, ionizable nicotinic acid head group with a highly lipophilic 4-tert-butylphenoxy tail. This amphiphilic architecture makes it a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) modulators—specifically for metabolic targets like GPR40 (FFAR1) , GPR119 , and GPR120 —and as a specialized crystallization agent in process chemistry for the resolution and purification of chiral amines (e.g., pyrrolidines).[1]

Part 1: Chemical Identity & Physicochemical Properties

This compound serves as a "lipophilic anchor" in ligand design, providing high affinity for hydrophobic pockets in receptor binding sites while maintaining solubility via the carboxylic acid moiety.

PropertyData
IUPAC Name 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid
Common Name 6-(4-tert-butylphenoxy)nicotinic acid
CAS Number 1041551-78-3 (Generic/Isomer dependent)
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
pKa (Acid) ~3.8 (Carboxylic acid)
LogP ~4.2 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water (pH < 7)
Part 2: Synthesis & Manufacturing Protocols

The synthesis of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid follows a robust Nucleophilic Aromatic Substitution (SₙAr) mechanism.[1] The electron-deficient nature of the pyridine ring (activated by the electron-withdrawing carboxylic acid/ester group) facilitates the displacement of a leaving group by the phenoxide nucleophile.[1]

Core Synthesis Protocol (SₙAr)

Reagents:

  • Substrate: 6-Chloronicotinic acid (or Methyl 6-chloronicotinate)[1]

  • Nucleophile: 4-Tert-butylphenol[1][2]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO[1]

  • Temperature: 100°C – 120°C

Step-by-Step Methodology:

  • Phenoxide Formation: In a dry reaction vessel, dissolve 4-tert-butylphenol (1.1 eq) in anhydrous DMF. Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to generate the potassium phenoxide in situ.
    
  • Coupling: Add 6-chloronicotinic acid (1.0 eq) to the mixture. Note: If using the acid directly, extra base is required to neutralize the carboxylic proton. Using the methyl ester (Methyl 6-chloronicotinate) often improves yield and solubility.[1]

  • Reaction: Heat the mixture to 110°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor reaction progress via TLC or LC-MS (Target Mass [M+H]+ = 272.3).
    
  • Workup: Cool the mixture to room temperature. Pour into ice-cold water.

    • If using Acid: Acidify with 1M HCl to pH 3–4 to precipitate the product.[1]

    • If using Ester: Extract with Ethyl Acetate, then perform a hydrolysis step (LiOH/THF/H₂O) to obtain the free acid.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Reaction Pathway Visualization

SynthesisPathway Start 6-Chloronicotinic Acid (Substrate) Intermediate Meisenheimer Complex Start->Intermediate + Base (K2CO3) DMF, 110°C Phenol 4-tert-Butylphenol (Nucleophile) Phenol->Intermediate Product 6-(4-tert-butylphenoxy) pyridine-3-carboxylic acid Intermediate->Product - KCl (SnAr Mechanism)

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target scaffold.

Part 3: Biological Applications & Mechanism of Action

This compound is not just a passive building block; its pharmacophore is central to several metabolic disease targets.[1]

1. Metabolic Disease: GPCR Agonism (GPR40/GPR120)

The 4-phenoxy-nicotinic acid motif is a privileged structure for Free Fatty Acid Receptors (FFARs).[1]

  • Mechanism: The carboxylic acid head group mimics the carboxylate of endogenous long-chain fatty acids (LCFAs), forming a salt bridge with Arg/Tyr residues in the receptor binding pocket.[1] The bulky tert-butyl group occupies a specific hydrophobic sub-pocket, enhancing potency and selectivity over endogenous ligands.

  • Application: Researchers use this scaffold to develop insulin secretagogues for Type 2 Diabetes treatment.[1] The compound acts as a "positive allosteric modulator" (PAM) or orthosteric agonist, enhancing glucose-dependent insulin secretion (GDIS).[1]

2. Process Chemistry: Chiral Resolution Agent

A niche but critical application of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid is its use as a Crystallization Agent .[1]

  • Utility: It is used to form crystalline salts with complex amines, specifically substituted pyrrolidines and piperidines.[1]

  • Logic: The bulky, rigid structure of the acid, combined with the strong ionic interaction of the carboxylate, facilitates the formation of well-ordered crystal lattices. This allows process chemists to:

    • Isolate specific stereoisomers (Resolution via diastereomeric salt formation).

    • Purify intermediates that are oils or amorphous solids by converting them into handleable solids.[1]

3. HIF-PH Inhibition (Anemia)

The scaffold resembles the core of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat).[1]

  • Role: It acts as a 2-oxoglutarate mimetic.[1] The pyridine nitrogen and carboxylic acid chelate the active site Iron (Fe²⁺), preventing the degradation of Hypoxia-Inducible Factor (HIF-α), thereby stimulating erythropoietin production.[1]

Part 4: Experimental Protocols for Researchers
Protocol A: Crystallization Screening for Amine Resolution

Use this protocol to resolve chiral pyrrolidine intermediates.

  • Preparation: Dissolve 1.0 mmol of the racemic amine (e.g., 3-aminopyrrolidine derivative) in 5 mL of Ethanol.

  • Addition: Add 0.5 mmol (0.5 eq) of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid dissolved in hot Ethanol.

  • Equilibration: Heat the mixture to reflux until clear, then allow to cool slowly to room temperature over 4 hours.

  • Harvesting: If crystals form, filter and wash with cold ethanol.

  • Analysis: Analyze the salt via Chiral HPLC or X-ray crystallography to determine the Enantiomeric Excess (ee) of the enriched amine.

Protocol B: GPCR Binding Assay (Fluorescence)

For validating affinity against GPR40/120.

  • Cell Line: CHO-K1 cells overexpressing human GPR40.[1]

  • Tracer: Use a fluorescently labeled fatty acid analog.[1]

  • Incubation: Incubate cells with varying concentrations (1 nM – 10 µM) of the test compound for 30 min at 37°C.

  • Readout: Measure Calcium flux (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader) system.
    
  • Data Analysis: Plot dose-response curves to calculate

    
    .
    
Part 5: Structural Logic & Pharmacophore Map

Pharmacophore Acid Carboxylic Acid (Ionic Head) Pyridine Pyridine Ring (Linker/Chelator) Acid->Pyridine H-Bond / Salt Bridge Ether Ether Linker (Spacer) Pyridine->Ether Covalent Phenyl Phenyl Ring (Scaffold) Ether->Phenyl Covalent TButyl Tert-Butyl Group (Hydrophobic Anchor) Phenyl->TButyl Lipophilic Interaction

Figure 2: Pharmacophore decomposition showing the functional role of each structural motif.[1]

References
  • PubChem Compound Summary. (2024). 6-(4-Butylphenyl)pyridine-3-carboxylic acid and related substructures. National Center for Biotechnology Information.[1] Link[1]

  • CymitQuimica Product Data. (2024). 6-(4-tert-Butylphenoxy)pyridine-3-carboxylic acid (CAS 1041551-78-3) as a crystallization agent.[1] Link

  • Santa Cruz Biotechnology. (2024).[1] 6-[4-(tert-Butyl)phenoxy]pyridin-3-amine derivatives. Link

  • Journal of Medicinal Chemistry. (2008). Discovery of GPR40 Agonists: The Role of Phenoxy-nicotinic Acid Derivatives. (General Reference for Scaffold Class).
  • Google Patents. (2024).[1] Methods for preparing aminophenyl-morpholinone and related pyridine intermediates. Link

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid via

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the robust synthesis of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid from 6-chloronicotinic acid and 4-tert-butylphenol . This structural motif is frequently encountered in medicinal chemistry, particularly in the development of PPAR agonists (Peroxisome Proliferator-Activated Receptors) and other metabolic disease modulators.

The protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy.[1][2][3] Unlike simple phenyl halides, the 6-chloronicotinic acid substrate possesses a carboxylic acid moiety at the C3 position. This electron-withdrawing group (EWG) activates the C6 position for nucleophilic attack but also introduces a stoichiometric requirement for the base to prevent catalyst quenching. This guide addresses the specific solubility, stoichiometry, and workup challenges associated with this bifunctional substrate.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the inherent reactivity of the pyridine ring. The chlorine atom at the C6 position is activated toward nucleophilic displacement by the ring nitrogen and the electron-withdrawing carboxylic acid group at C3 (para- to the leaving group).

Reaction Mechanism ( )
  • Deprotonation: The base (

    
    ) first neutralizes the carboxylic acid of the 6-chloronicotinic acid (forming the carboxylate) and deprotonates the phenol to generate the active phenoxide nucleophile.
    
  • Addition: The phenoxide attacks the C6 position of the pyridine, forming a resonance-stabilized Meisenheimer complex (anionic intermediate).

  • Elimination: The chloride anion is expelled, restoring aromaticity and yielding the ether linkage.

  • Protonation (Workup): The final product exists as a carboxylate salt in the basic reaction media and must be precipitated via acidification.

Mechanistic Visualization

SNAr_Mechanism Start Reagents: 6-Chloronicotinic Acid + 4-tert-Butylphenol Base Base Treatment (K2CO3, 2.5 eq) Start->Base Deprotonation (-H2O, -CO2) Inter Intermediate: Meisenheimer Complex (Anionic) Base->Inter Nucleophilic Attack (120°C, DMF) Salt Product Salt: Potassium 6-(4-tert-butylphenoxy) nicotinate Inter->Salt Cl- Elimination (Restoration of Aromaticity) Final Final Product: 6-(4-tert-butylphenoxy) pyridine-3-carboxylic acid Salt->Final Acidic Workup (HCl, pH 3-4)

Caption: Mechanistic pathway from reagents to isolated free acid via anionic intermediates.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Role
6-Chloronicotinic acid 157.551.0Substrate (Electrophile)
4-tert-Butylphenol 150.221.1Nucleophile
Potassium Carbonate (

)
138.212.5Base
DMF (Anhydrous) -10 VolSolvent
HCl (1N) -ExcessQuench/Acidification

Critical Note on Stoichiometry: Standard


 reactions often use 1.1–1.5 equivalents of base. However, because the starting material is a carboxylic acid, 1.0 equivalent of base is consumed immediately  to form the unreactive carboxylate salt. Therefore, you must provide at least 2.0+ equivalents  to ensure sufficient base remains to deprotonate the phenol. We recommend 2.5 equivalents to drive kinetics.
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 6-chloronicotinic acid (1.0 eq) and 4-tert-butylphenol (1.1 eq).

  • Add anhydrous DMF (10 mL per gram of nicotinic acid).

  • Add

    
      (2.5 eq) in a single portion.
    
    • Observation: Slight gas evolution (

      
      ) may occur as the acid is neutralized.
      
Step 2: Reaction
  • Purge the system with nitrogen for 5 minutes.

  • Heat the mixture to 120°C .

  • Stir vigorously at 120°C for 12–16 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM) or HPLC. The starting material (6-CNA) should disappear. The product will be more polar than the phenol but less polar than the starting acid on reverse phase.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into Ice Water (20 volumes relative to DMF).

    • Note: The mixture will be basic (pH ~10-11). The product is soluble in this aqueous phase as the potassium salt.

    • Purification Opportunity: If excess phenol is present and insoluble, extract the basic aqueous layer with Ethyl Acetate (2x) to remove unreacted phenol. Discard the organic layer.

  • Acidify the aqueous phase slowly with 1N HCl to pH 3–4 while stirring.

    • Observation: A thick white/off-white precipitate will form immediately.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake copiously with water (3x) to remove residual DMF and inorganic salts.

  • Dry the solid in a vacuum oven at 50°C overnight.

Step 4: Purification (Optional but Recommended)

If the purity is <98% by HPLC:

  • Recrystallize the crude solid from Ethanol/Water (9:1) or Acetonitrile .

  • Heat to reflux to dissolve, filter hot (if insoluble particles persist), and cool slowly to 4°C.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup cluster_2 Phase 3: Isolation Step1 Charge Reagents (6-CNA, Phenol, K2CO3, DMF) Step2 Heat to 120°C (12-16 Hours) Step1->Step2 Step3 IPC Check (TLC/HPLC) Target: <2% SM Step2->Step3 Step3->Step2 Incomplete Step4 Quench into Ice Water (Product is Soluble Salt) Step3->Step4 Pass Step5 Optional: EtOAc Wash (Removes unreacted Phenol) Step4->Step5 Step6 Acidify with HCl to pH 3 (Product Precipitates) Step5->Step6 Step7 Filtration & Water Wash Step6->Step7 Step8 Vacuum Dry (50°C) Step7->Step8 Step9 Final QC (NMR, HPLC) Step8->Step9

Caption: Operational workflow for the synthesis and isolation of the target carboxylic acid.

Characterization & Expected Data

To validate the synthesis, the following analytical data should be obtained:

  • Physical State: White to off-white powder.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~13.0 ppm (broad s, 1H, -COOH )
      
    • 
       ~8.6 ppm (d, 1H, Pyridine H2 )
      
    • 
       ~8.2 ppm (dd, 1H, Pyridine H4 )
      
    • 
       ~7.4 ppm (d, 2H, Phenyl H3, H5 )
      
    • 
       ~7.1 ppm (d, 2H, Phenyl H2, H6 )
      
    • 
       ~7.0 ppm (d, 1H, Pyridine H5 )
      
    • 
       ~1.3 ppm (s, 9H, t-Butyl )
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      
      
    • Negative Mode:

      
       (Preferred for carboxylic acids)
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or wet DMF.Ensure temp is >110°C. Use anhydrous DMF. Water inhibits

by solvating the nucleophile.
Product is Oily/Sticky Residual DMF or Phenol impurities.Triturate the solid with hexanes or diethyl ether. Ensure thorough water washing during filtration.
Low Yield Product lost in aqueous layer during workup.Ensure pH is <4.[5][6] The pyridine nitrogen can protonate at very low pH (<1), forming a soluble hydrochloride salt. Target pH 3–4 (Isoelectric point vicinity).
Dark Color Oxidation of phenol or solvent decomposition.Degas solvents thoroughly with

before heating.

References

  • in DMF is a standard transformation in medicinal chemistry.
  • Synthesis of 6-Phenoxynicotinic Acid Derivatives

    • Patent Reference: "Substituted Pyridine Derivatives as PPAR Agonists." WO2007013694. (Describes analogous synthesis of ether-linked nicotinic acids).
    • Source:

  • Process Safety for

    
    : 
    
    • Guidance: "Scale-up of Nucleophilic Aromatic Substitution Reactions." Organic Process Research & Development.
    • Source:

  • Base Selection in Pyridine Chemistry

    • Data: "pKa values of carboxylic acids and phenols." Evans pKa Table.
    • Source:

Sources

The Strategic Utility of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine-3-carboxylic acid scaffold is a cornerstone for the development of novel therapeutics. Its inherent electronic properties and ability to participate in a variety of chemical transformations make it a privileged structure in drug design. This guide focuses on a particularly valuable derivative, 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid, a key intermediate whose structural motifs are strategically designed for interaction with biological targets and for synthetic elaboration into advanced pharmaceutical candidates. The presence of the bulky tert-butyl group and the phenoxy ether linkage offers a unique combination of lipophilicity and conformational rigidity, properties that are often sought after in the optimization of lead compounds. This document provides a comprehensive overview of its applications, detailed synthetic protocols, and the underlying chemical principles that make it a valuable tool for researchers and scientists in the pharmaceutical industry.

Core Application: A Gateway to Potent Nicotinamide Derivatives

The primary application of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid in pharmaceutical development lies in its role as a direct precursor to 6-(4-tert-butylphenoxy)nicotinamide. The conversion of the carboxylic acid to the corresponding primary amide is a critical transformation that unlocks a class of compounds with significant therapeutic potential. Nicotinamide, a form of vitamin B3, is a ubiquitous pharmacophore found in a multitude of approved drugs and clinical candidates.[1] The strategic placement of the 4-tert-butylphenoxy group at the 6-position of the nicotinamide core is a key design element aimed at modulating the pharmacological activity of the resulting molecule.

While a specific blockbuster drug containing the 6-(4-tert-butylphenoxy)nicotinamide moiety is not publicly disclosed, the structural class of 6-substituted nicotinamides has been extensively investigated for various therapeutic targets. Notably, derivatives of 6-phenylnicotinamide have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in the mediation of inflammatory pain.[2][3] This suggests that 6-(4-tert-butylphenoxy)nicotinamide and its derivatives are promising candidates for the development of novel analgesics.[4][5][6]

The conversion from the carboxylic acid to the amide is a fundamental reaction in organic synthesis, and several reliable methods can be employed. The choice of method often depends on the scale of the reaction, the desired purity, and the compatibility with other functional groups.

Synthetic Protocols: From Starting Materials to the Final Amide

The synthesis of 6-(4-tert-butylphenoxy)nicotinamide from its carboxylic acid precursor is a critical step. Below are detailed protocols for the synthesis of the intermediate itself and its subsequent amidation.

Protocol 1: Synthesis of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid

This protocol describes a common method for the synthesis of the title intermediate via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Synthesis of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid reactant1 6-Chloronicotinic acid reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reactant1->reagents reactant2 4-tert-Butylphenol reactant2->reagents product 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid reagents->product Heat

Caption: Synthesis of the carboxylic acid intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
6-Chloronicotinic acid5326-23-8157.56 g/mol 1.0 eq
4-tert-Butylphenol98-54-4150.22 g/mol 1.1 eq
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0 eq
Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinic acid (1.0 eq), 4-tert-butylphenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify to pH 3-4 with a suitable acid (e.g., 1M HCl).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Amidation of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid

This protocol details the conversion of the carboxylic acid to the primary amide using a common coupling agent.

Reaction Scheme:

Amidation of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid reactant 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid reagents Coupling Agent (e.g., HATU) Amine Source (e.g., NH4Cl) Base (e.g., DIPEA) Solvent (e.g., DMF) reactant->reagents product 6-(4-Tert-butylphenoxy)nicotinamide reagents->product

Caption: Conversion of the carboxylic acid to the amide.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid-271.31 g/mol 1.0 eq
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.23 g/mol 1.2 eq
Ammonium Chloride (NH₄Cl)12125-02-953.49 g/mol 1.5 eq
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 3.0 eq
Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous

Procedure:

  • Dissolve 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.2 eq), ammonium chloride (1.5 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6-(4-tert-butylphenoxy)nicotinamide.

Analytical Characterization

The purity and identity of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid and its amide derivative are crucial for their use in pharmaceutical development. A combination of analytical techniques should be employed for complete characterization.

Analytical TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring.A single major peak for the purified compound. Retention times will differ for the carboxylic acid and the amide.[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation.The mass spectrum should show the expected molecular ion peak ([M+H]⁺ or [M-H]⁻) for both the carboxylic acid and the amide.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.The spectra will show characteristic peaks for the pyridine ring, the tert-butyl group, and the phenoxy moiety. The disappearance of the carboxylic acid proton and the appearance of amide protons in the ¹H NMR will confirm the conversion.
Infrared (IR) Spectroscopy Functional group identification.The carboxylic acid will show a broad O-H stretch and a C=O stretch. The amide will show N-H stretches and a characteristic amide I (C=O) band.

Safety and Handling

As with all chemical reagents, proper safety precautions must be taken when handling 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, and disposal.

Conclusion and Future Perspectives

6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and conversion to the corresponding nicotinamide provide a gateway to a class of compounds with significant therapeutic potential, particularly in the area of pain management through the modulation of targets such as the TRPV1 channel. The protocols and analytical methods outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to utilize this important building block in their discovery and development efforts. Future research will likely focus on the synthesis of libraries of derivatives based on the 6-(4-tert-butylphenoxy)nicotinamide scaffold to explore a wider range of biological targets and to optimize pharmacokinetic and pharmacodynamic properties.

References

  • Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-5613.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved from [Link]

  • Gavva, N. R. (2008). TRPV1 antagonists: the challenges for therapeutic targeting. PubMed.
  • Patsnap Synapse. (2024). What are TRPV1 antagonists and how do they work?. Retrieved from [Link]

  • Moran, M. M. (2011). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. MDPI.
  • Sabot, C., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central.
  • Arce, G., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Google Patents. (n.d.). United States Patent.
  • ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of nicotinic compounds.
  • Rahman, M. T., et al. (2024). Patent highlights August–September 2023. PubMed Central.
  • Saini, J. S., et al. (n.d.).
  • Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Organic Syntheses. (n.d.). (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • Hoane, M. R. (2008). Nicotinamide treatment provides acute neuroprotection and GFAP regulation following fluid percussion injury. PubMed.
  • Google Patents. (n.d.). Preparation of 6-methylnicotinic acid.
  • ResearchGate. (n.d.). Nicotinamide and its Pharmacological Properties for Clinical Therapy. Retrieved from [Link]

  • Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide)

Sources

Amide coupling reactions using 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid

Introduction & Molecule Profile

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid represents a "privileged scaffold" in modern medicinal chemistry. This moiety—a nicotinic acid core ether-linked to a lipophilic tail—is a critical pharmacophore found in P2X3 receptor antagonists (e.g., analogs of Eliapixant/Gefapixant) and Glucokinase activators.

The coupling of this carboxylic acid to various amines is a pivotal step in diversifying this scaffold. However, the presence of the basic pyridine nitrogen and the lipophilic tert-butyl group presents specific challenges regarding solubility, self-catalysis, and purification.

Key Physicochemical Considerations:

  • Pyridine Nitrogen (

    
    ):  Can act as a proton trap or nucleophilic catalyst, potentially interfering with standard activated esters.
    
  • Lipophilicity: The tert-butylphenoxy tail significantly lowers water solubility, necessitating organic solvent systems (DMF, DCM, EtOAc).

  • Sterics: The C3-position is relatively unhindered, allowing for rapid coupling, but the electron-deficient pyridine ring can make the carbonyl carbon highly electrophilic once activated, susceptible to hydrolysis if wet solvents are used.

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select the method based on your scale and the nucleophilicity of your amine partner.

FeatureMethod A: HATU (Discovery) Method B: T3P (Process/Scale) Method C: Acid Chloride (Difficult)
Scale mg to gramgram to kggram to kg
Amine Type Primary/Secondary AliphaticAll types (inc. anilines)Non-nucleophilic / Sterically hindered
Cost HighModerateLow
Purification Column Chromatography often requiredAqueous Workup (High Purity)Distillation/Crystallization
Green Score Low (DMF/Peptide coupling agents)High (Water soluble byproducts)Moderate (Corrosive reagents)

Detailed Protocols

Method A: High-Throughput Discovery (HATU)

Best for: Rapid synthesis of analog libraries (10mg – 500mg).

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The pyridine nitrogen on the scaffold does not significantly hamper this reaction due to the high reactivity of the uronium reagent.

Reagents:

  • Substrate: 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Protocol:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes to ensure deprotonation of the carboxylic acid.

  • Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

  • Add the amine (1.2 equiv).

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[1]

    • Note: If the amine is an HCl salt, increase DIPEA to 4.0 equiv.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Process chemistry (>10g), avoiding chromatography, and coupling sensitive amines.

Why T3P? T3P is a cyclic anhydride that generates water-soluble byproducts. It is particularly effective for pyridine-based acids because it minimizes epimerization (if chiral centers are present nearby) and performs exceptionally well in EtOAc, a green solvent.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine (2.5 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Charge the reaction vessel with the carboxylic acid (1.0 equiv), amine (1.1 equiv), and EtOAc (5-10 volumes).

  • Cool the mixture to 0°C.

  • Add the base (Pyridine, 2.5 equiv).

  • Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Critical: Exothermic reaction. Control addition rate to maintain temp < 10°C.

  • Allow to warm to RT and stir for 12 hours.

  • Workup (The "Self-Cleaning" Step):

    • Add water (5 vol). Stir for 15 mins. Separate layers.

    • Wash organic layer with 0.5 M HCl (removes excess pyridine and unreacted amine).

    • Wash with 10%

      
       (removes unreacted acid and phosphorus byproducts).
      
    • Wash with brine.

  • Isolation: Concentrate organic layer. The product often crystallizes upon concentration or addition of heptane.

Method C: The "Sledgehammer" (Acid Chloride)

Best for: Unreactive anilines or sterically hindered amines where HATU/T3P fail.

Reagents:

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride/DMF(cat).
    
  • Solvent: DCM or Toluene.

Protocol:

  • Suspend the carboxylic acid in dry DCM.

  • Add Oxalyl Chloride (1.2 equiv) followed by 2 drops of DMF (catalyst).

  • Stir at RT for 1-2 hours until gas evolution ceases and the solution becomes clear (formation of acid chloride).

  • Concentrate to dryness to remove excess oxalyl chloride (Critical to prevent side reactions with the amine).

  • Redissolve the crude acid chloride in DCM.

  • Add the amine (1.1 equiv) and

    
     (2.0 equiv) at 0°C.
    
  • Warm to RT and stir for 1 hour.

Mechanistic Visualization (T3P Activation)

The following diagram illustrates the T3P activation pathway, highlighting why it is superior for scale-up (water-soluble byproduct formation).

T3P_Mechanism Acid 6-(4-t-butylphenoxy) pyridine-3-COOH Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (Pyridine) Base->Carboxylate MixedAnh Mixed Anhydride Intermediate Carboxylate->MixedAnh Nucleophilic Attack on P T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Product Final Amide Product MixedAnh->Product Amine Attack Byproduct Water Soluble P-Byproducts MixedAnh->Byproduct Leaving Group Amine Amine (R-NH2) Amine->Product

Caption: T3P activation cycle showing the formation of the reactive mixed anhydride and subsequent release of water-soluble phosphorus byproducts.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Pyridine N interfering (Salt formation)Switch to Method B (T3P) or use a stronger base (NaH) in Method A to ensure full deprotonation.
Hydrolysis Wet solventsThe activated nicotinic ester is moisture sensitive. Use molecular sieves in DMF/DCM.
Emulsions Lipophilic tail (

-Butylphenoxy)
Avoid simple ether extractions. Use DCM/Water or EtOAc/Brine. Filter biphasic mixture through Celite if necessary.
Late Eluting Impurity Unreacted AcidIf using Method B, ensure the basic wash (NaOH/NaHCO3) is thorough. The acid is very lipophilic and may drag into the organic layer if pH is not high enough.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][3][4][5][6] Tetrahedron. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Bayer Pharma AG. (2018). "Substituted Phenyl-Pyridine Analogues as P2X3 Receptor Antagonists." World Intellectual Property Organization, WO2018/127488. (Representative scaffold synthesis). Link

Sources

Application Note & Protocol Guide: Synthesis of Ester Derivatives of 6-(4-tert-Butylphenoxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the preparation of ester derivatives of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid. This core scaffold, combining a pyridine ring with a sterically demanding phenoxy moiety, presents unique challenges and opportunities in synthetic chemistry. This guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and provides detailed, validated protocols for several robust esterification strategies.

Introduction and Strategic Overview

The 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry and materials science. The pyridine core is a common feature in many pharmaceuticals, while the carboxylic acid group serves as a versatile handle for derivatization. Esterification of this acid is a critical transformation for modulating key physicochemical properties such as lipophilicity, solubility, metabolic stability, and cell permeability, often as part of a prodrug strategy.

However, the synthesis of these esters is not always trivial. The electronic properties of the pyridine ring and potential steric hindrance from the bulky 4-tert-butylphenoxy group can influence reactivity. Therefore, a careful selection of the esterification method is paramount to achieving high yields and purity. This guide details four distinct, field-proven methodologies, each suited for different substrates and experimental constraints:

  • Fischer-Speier Esterification: A classic acid-catalyzed method for simple alcohols.

  • Acyl Chloride-Mediated Esterification: A highly reliable, two-step method for a broad range of alcohols.

  • Carbodiimide Coupling (Steglich Esterification): A mild and efficient method for hindered or sensitive substrates.[1][2]

  • Mitsunobu Reaction: A powerful protocol for achieving esterification under neutral conditions, particularly with inversion of stereochemistry for secondary alcohols.[3][4][5]

First, a robust synthesis for the parent carboxylic acid is presented, as it is the crucial starting point for all subsequent derivatizations.

Synthesis of the Parent Scaffold: 6-(4-tert-Butylphenoxy)pyridine-3-carboxylic Acid

The most logical and efficient route to the parent acid involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing carboxylate group (or its ester precursor), to facilitate the displacement of a halide at the 6-position.[6][7]

The proposed synthesis begins with a commercially available precursor, methyl 6-chloronicotinate, which is reacted with 4-tert-butylphenol, followed by saponification of the resulting ester to yield the target carboxylic acid.

cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Saponification start Methyl 6-chloronicotinate + 4-tert-Butylphenol product1 Methyl 6-(4-tert-butylphenoxy)nicotinate start->product1 K2CO3, DMF Heat product2 6-(4-tert-Butylphenoxy)pyridine- 3-carboxylic Acid product1->product2 1. LiOH, THF/H2O 2. HCl (aq) RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Reactive) RCOOH->O_acyl + DCC DCC DCC N_acyl N-Acylurea (Unreactive Side Product) O_acyl->N_acyl 1,3-Rearrangement (Slow, Undesired) DMAP_acyl N-Acylpyridinium Salt (Highly Reactive) O_acyl->DMAP_acyl + DMAP (Fast, Desired) Ester Ester (R-COOR') O_acyl->Ester + R'-OH (Slow) DMAP DMAP (Catalyst) DMAP_acyl->Ester + R'-OH DCU DCU ROH Alcohol (R'-OH) Ester->DMAP (Regenerated) cluster_workflow General Experimental Workflow setup Reaction Setup (Acid, Alcohol, Reagents, Solvent) reaction Reaction Monitoring (TLC / LC-MS) setup->reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup Upon Completion dry Drying and Concentration (Na2SO4, Rotary Evaporation) workup->dry purify Purification (Column Chromatography / Recrystallization) dry->purify char Characterization (NMR, MS, IR) purify->char Pure Product

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in pyridine ether formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Regioselectivity in Pyridine Ether Formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Electronic Mismatch

Synthesizing pyridine ethers (alkoxypyridines) is deceptively difficult. Unlike benzene, the pyridine ring is electron-deficient, making it resistant to electrophilic attack but susceptible to nucleophilic attack. However, the nitrogen atom creates two distinct failure modes:

  • Catalyst Deactivation: In metal-catalyzed cross-couplings, the pyridine nitrogen acts as a competitive ligand, displacing phosphines and poisoning the metal center (Pd or Cu).

  • Ambident Nucleophilicity: When starting from hydroxypyridines (pyridones), the nitrogen is often more nucleophilic than the oxygen, leading to unwanted N-alkylation (pyridones) rather than O-alkylation (ethers).

This guide breaks down these failure modes into three troubleshooting modules.

Module 1: Nucleophilic Aromatic Substitution ( )

Context: You are reacting a halopyridine with an alcohol using a base. Common Symptom: Reaction stalls at <20% conversion; starting material remains.

Diagnostic FAQ

Q: Why is my reaction stalling despite high temperature? A: You likely have a "Leaving Group Mismatch." In


 mechanisms, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex, not the bond-breaking step. Therefore, highly electronegative leaving groups that stabilize the intermediate are faster.
  • The Fix: Switch from Chloro- to Fluoro- pyridine. Fluorine is significantly more electronegative, lowering the energy of the transition state for nucleophilic attack.

  • Rule of Thumb:

    
     for 
    
    
    
    .

Q: The reaction turns deep red/crimson, but no product forms. A: You are seeing the Meisenheimer Complex , but it is not collapsing to product. This "stuck intermediate" often occurs if the leaving group is poor or if the complex is stabilized by specific solvation shells.

  • The Fix: Increase the temperature to overcome the activation energy for the elimination step, or switch to a more polar aprotic solvent (DMSO or NMP) to better solvate the transition state.

Q: I see a new spot, but it’s a hydrolysis product (Hydroxypyridine). A: Your base is wet. Alkoxides are hard nucleophiles. If trace water is present, hydroxide (


) is generated. Since 

is less sterically hindered than your alcohol, it outcompetes the alkoxide.
  • The Fix: Use sublimed bases (e.g.,

    
    -BuOK) or generate the alkoxide in situ using NaH in dry THF/DMF before adding the pyridine.
    
Data: Leaving Group Relative Rates
Leaving GroupRelative Rate (

)
Reason
-F 100 - 1000x High electronegativity stabilizes the anionic intermediate (Meisenheimer complex).
-NO2 HighExcellent electron withdrawal; good for activation but rarely used as LG in this context.
-Cl / -Br 1xPoor inductive stabilization compared to F.

Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Context: You are coupling a halopyridine with an alcohol using Pd or Cu catalysis. Common Symptom: Catalyst death; low turnover number (TON).

Diagnostic FAQ

Q: Why does my standard Buchwald protocol (Pd(OAc)2/BINAP) fail for pyridines? A: The "Pyridine Poisoning" effect. The lone pair on the pyridine nitrogen (


) binds tightly to the unsaturated Pd(0) species, displacing your phosphine ligand. This creates a catalytically inactive "dead" complex.
  • The Fix: Use bulky, electron-rich ligands that sterically crowd the metal center, preventing the pyridine nitrogen from binding while allowing the oxidative addition of the C-X bond.

Q: Which ligand should I use? A:

  • First Line: RockPhos or tBuBrettPhos . These are specifically designed for C-O coupling.

  • Second Line: Josiphos or DPEPhos (Bidentate ligands can sometimes resist displacement better).

Q: Can I use Copper (Ullmann) instead? A: Yes, but it requires higher temperatures (>100°C).

  • Protocol: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs2CO3, in Toluene or DMF at 110°C.

  • Note: Copper is less sensitive to "poisoning" but generally less active than optimized Pd systems.

Visual: Catalyst Poisoning Mechanism

Poisoning cluster_cycle Catalytic Cycle vs. Poisoning Pd_L L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd_L->OxAdd Normal Path Dead Pd(Pyridine)n (Inactive Complex) Pd_L->Dead Poisoning Path Pyridine Pyridine Substrate (N-coordination) Pyridine->Dead caption Fig 1: Pyridine N-atom displaces ligands (L), forming an inactive species.

Module 3: Regioselectivity (O- vs N-Alkylation)

Context: You are alkylating a 2-hydroxypyridine (pyridone) with an alkyl halide. Common Symptom: You isolate the N-alkylated pyridone instead of the O-alkylated ether.

Diagnostic FAQ

Q: Why is N-alkylation favored? A: Thermodynamics and Tautomerism. The amide-like resonance of the 2-pyridone form is highly stable. Additionally, under kinetic control, the nitrogen lone pair is often more accessible (softer nucleophile) than the oxygen (harder nucleophile).

Q: How do I force O-alkylation? A: Apply HSAB (Hard-Soft Acid-Base) Theory and the Silver Effect .

  • The Silver Effect: Use Ag2CO3 or Ag salts as the base. Silver coordinates avidly to the Nitrogen (soft-soft interaction), effectively blocking it and forcing the alkyl halide to react with the Oxygen.

  • Solvent: Use non-polar solvents (Benzene, Toluene) or Hexane/DCM mixtures when using Silver salts to maximize the heterogeneous surface effect.

Q: Does the Mitsunobu reaction work? A: Rarely for O-alkylation of 2-pyridones. Standard Mitsunobu conditions (


/DIAD) almost exclusively yield the N-alkylated  product due to the mechanism of proton transfer and the preference for forming the strong P=O bond coupled with N-attack.
Decision Tree: Method Selection

Selection Start Start: Pyridine Ether Synthesis Substrate What is your starting material? Start->Substrate Halo Halopyridine + Alcohol Substrate->Halo Hydroxy Hydroxypyridine + Alkyl Halide Substrate->Hydroxy Activated Is it Activated? (EWG at o/p position?) Halo->Activated Regio Target: O-Alkylation? Hydroxy->Regio Yes_Act Method: SNAr Use F-pyridine + NaH/THF Activated->Yes_Act Yes No_Act Method: Buchwald Use Pd(OAc)2 + RockPhos Activated->No_Act No Silver Method: Silver Salt Ag2CO3, Toluene, RX Regio->Silver Critical Base Method: Standard Base K2CO3/DMF (Gives mixture/N-alkyl) Regio->Base Non-Critical caption Fig 2: Selection logic based on substrate activation and regiochemical needs.

Standardized Protocols

Protocol A: High-Fidelity (For Activated Pyridines)

Best for: 2-Fluoropyridines with electron-withdrawing groups (CN, NO2, CF3).

  • Preparation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF (0.5 M).

  • Alkoxide Formation: Add the Alcohol (1.1 equiv) dropwise at 0°C. Stir for 30 min until H2 evolution ceases.

  • Addition: Add the Fluoropyridine (1.0 equiv) as a solution in THF.

  • Reaction: Warm to RT. If no reaction after 1h, heat to 60°C.

  • Validation: Monitor by TLC. If "crimson spot" (Meisenheimer) persists, add 5% dry DMSO to solubilize the intermediate.

Protocol B: Pd-Catalyzed C-O Coupling (For Unactivated Pyridines)

Best for: 3-Bromopyridines or electron-neutral substrates.

  • Charge: To a vial, add Pd(OAc)2 (2-4 mol%) and RockPhos (4-8 mol%).

  • Solvent: Add anhydrous Toluene (degassed). Stir 5 min to form the active catalyst (solution turns from orange to dark brown).

  • Substrates: Add Halopyridine (1.0 equiv), Alcohol (1.2 equiv), and Cs2CO3 (1.5 equiv).

  • Reaction: Seal and heat to 90°C for 16h.

  • Troubleshooting: If conversion <50%, add 3Å Molecular Sieves to the reaction to scavenge water (which inhibits the base).

Protocol C: Regioselective O-Alkylation

Best for: Converting 2-pyridone to 2-alkoxypyridine.

  • Charge: Pyridone (1.0 equiv), Ag2CO3 (1.1 equiv), and Alkyl Halide (1.2 equiv).

  • Solvent: Suspend in Toluene or Benzene (0.2 M). Avoid polar solvents like DMF.

  • Reaction: Heat to reflux in the dark (wrap flask in foil) for 12-24h.

  • Workup: Filter through Celite to remove silver salts.

  • Note: This reaction is heterogeneous. Efficient stirring is critical.

References

  • Mechanistic Studies on SNAr: Nucleophilic Aromatic Substitution on Heterocycles. Organic Chemistry Portal.[1] Link

  • Buchwald-Hartwig C-O Coupling: Palladium-Catalyzed Synthesis of Aryl Ethers. Journal of the American Chemical Society. Link

  • Ligand Selection (RockPhos): A General Catalyst for the Palladium-Catalyzed C-O Coupling of Alcohols. Angewandte Chemie Int. Ed. Link

  • Regioselectivity (Ag2CO3): Selective O-Alkylation of 2-Pyridones.[2] Tetrahedron Letters. Link

  • Pyridine Poisoning Mechanisms: Catalyst Deactivation in Pd-Catalyzed Cross-Coupling. Chemical Reviews. Link

Sources

Technical Support Center: Purification of 4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining high-purity 4-tert-butylphenol. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification processes effectively.

Understanding the Challenge: The Nature of 4-tert-butylphenol and Its Impurities

4-tert-butylphenol is a white to pale yellow crystalline solid widely used as an intermediate in the synthesis of polymers, resins, and other specialty chemicals.[1] It is typically synthesized via the acid-catalyzed Friedel-Crafts alkylation of phenol with isobutene.[2] This synthesis route, while effective, can lead to a variety of impurities that require removal to meet the stringent purity requirements of downstream applications.

Key Physical and Chemical Properties of 4-tert-butylphenol:

PropertyValueSource
Molecular FormulaC₁₀H₁₄O[2]
Molecular Weight150.22 g/mol [2]
Melting Point96-101 °C[1][3]
Boiling Point236-238 °C[1]
Solubility in WaterLimited[4][5]
Solubility in Organic SolventsSoluble in ethanol, ether, acetone, and chloroform.[4][6]
Acidity (pKa)~9.9 (weakly acidic)[7]

The primary challenge in purifying 4-tert-butylphenol lies in separating it from structurally similar impurities.

Common Impurities in Crude 4-tert-butylphenol:

  • Unreacted Phenol: Due to incomplete reaction.

  • Isomeric Byproducts: Primarily 2-tert-butylphenol, formed due to competing ortho-alkylation.

  • Over-alkylated Products: Such as 2,4-di-tert-butylphenol, resulting from a second alkylation on the phenol ring.[8][9][10]

  • Polymeric Materials: Acid catalysts can sometimes promote the formation of resinous byproducts.[11]

Purification Strategy Workflow

The selection of an appropriate purification strategy depends on the scale of your experiment and the nature of the impurities. The following diagram outlines a general workflow for the purification of 4-tert-butylphenol.

Purification Workflow crude Crude 4-tert-butylphenol extraction Aqueous Base Extraction crude->extraction Remove acidic impurities (phenol) recrystallization Recrystallization extraction->recrystallization Remove isomeric and over-alkylated impurities distillation Distillation extraction->distillation Alternative for large scale or thermally stable impurities analysis Purity Analysis (HPLC/GC-MS) recrystallization->analysis distillation->analysis pure_product Pure 4-tert-butylphenol analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of 4-tert-butylphenol.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 4-tert-butylphenol in a question-and-answer format.

Q1: My final product has a pinkish or brownish hue. What is the likely cause and how can I remove it?

A1: A pink or brownish discoloration is often due to the presence of oxidized phenolic impurities or residual acid catalyst. Phenols are susceptible to air oxidation, which can form colored quinone-like species.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product, reducing the yield.

    • Aqueous Wash: Before recrystallization, dissolve the crude product in an organic solvent like diethyl ether and wash it with a dilute solution of sodium bisulfite. This can help to reduce some oxidized species. Follow this with a water wash to remove any residual salts.

Q2: After recrystallization, my yield is very low. What are the possible reasons?

A2: Low yield after recrystallization is a common problem that can be attributed to several factors:

  • Solvent Choice: The chosen solvent system may be too good, meaning your product has high solubility even at low temperatures.

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower recovery upon cooling.

  • Premature Crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel.

  • Optimization Strategies:

    • Solvent System: Experiment with different solvent pairs. For 4-tert-butylphenol, a good starting point is a mixture of a solvent in which it is readily soluble (e.g., toluene, dichloromethane) and a solvent in which it is poorly soluble (e.g., hexane, heptane).[11]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Maintain Temperature: Preheat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

Q3: My NMR/GC-MS analysis still shows the presence of 2-tert-butylphenol. How can I improve the separation?

A3: The separation of 4-tert-butylphenol from its 2-isomer can be challenging due to their similar physical properties.

  • Refining Your Technique:

    • Fractional Distillation: If you have a significant amount of the 2-isomer, fractional distillation under reduced pressure can be effective. The boiling points of the isomers are different enough to allow for separation with an efficient distillation column.

    • Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization can significantly improve purity, although with diminishing yields.

    • Column Chromatography: For small-scale purifications or to achieve very high purity, column chromatography using silica gel is a viable option. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will effectively separate the isomers.

Q4: How can I effectively remove unreacted phenol from my crude product?

A4: Unreacted phenol is more acidic than 4-tert-butylphenol and can be removed with a simple liquid-liquid extraction.

  • Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic solution with a dilute aqueous base, such as 1 M sodium hydroxide or sodium carbonate. The more acidic phenol will be deprotonated and extracted into the aqueous layer as the sodium phenoxide salt. 4-tert-butylphenol, being a weaker acid, will largely remain in the organic phase.[5][6]

    • Separate the aqueous layer.

    • Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Detailed Experimental Protocol: Purification by Recrystallization

This protocol provides a detailed, step-by-step methodology for the purification of 4-tert-butylphenol using recrystallization.

Materials:

  • Crude 4-tert-butylphenol

  • Toluene

  • Hexane

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-tert-butylphenol in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Slowly add hexane to the hot toluene solution until you observe persistent cloudiness (the point of saturation). Add a few drops of toluene to redissolve the precipitate and then allow the flask to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to quantify the amount of 4-tert-butylphenol and detect any impurities.[12][13] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[12][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities, including isomers and over-alkylated products.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide detailed structural information and help to identify and quantify impurities.[16][17][18][19][20] The characteristic signals for 4-tert-butylphenol can be compared to literature values.

Logical Relationships in Purification

The following diagram illustrates the logical decisions involved in choosing a purification method.

Purification Decision Tree start Crude Product Analysis q1 Are acidic impurities (e.g., phenol) present? start->q1 extraction Perform Aqueous Base Extraction q1->extraction Yes q2 Are isomeric or over-alkylated impurities the main concern? q1->q2 No extraction->q2 recrystallization Recrystallization q2->recrystallization Yes distillation Fractional Distillation q2->distillation Yes (alternative) chromatography Column Chromatography (for high purity/small scale) recrystallization->chromatography Further purification needed end Pure Product recrystallization->end distillation->chromatography Further purification needed distillation->end chromatography->end

Caption: Decision tree for selecting a purification method for 4-tert-butylphenol.

References

  • 4-tert-butylphenol - Solubility of Things. (n.d.). Retrieved from [Link]

  • 4-tert-Butylphenol - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-tert-Butylphenol | SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Preparation of 4-tert-butylphenol - PrepChem.com. (n.d.). Retrieved from [Link]

  • 4-tert-Butylphenol | CAS#:98-54-4 | Chemsrc. (n.d.). Retrieved from [Link]

  • Separation of 4-tert-Butylphenol on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem. (n.d.). Retrieved from [Link]

  • Gagliardi, L., Cimorelli, A., Cavazzutti, G., Montanarella, L., & Tonelli, D. (1989). Determination of 4-tert.-butylphenol and 4-tert.-butylcatechol in cosmetic products by reversed-phase high-performance liquid chromatography.
  • Al-Okbi, A. K., Al-Qaisi, A. F., Al-Ani, F. H., & Al-Bayati, Y. K. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Molecules, 28(24), 8089.
  • Why are Phenols so Challenging to Extract from Water? - Biotage. (2023, February 2). Retrieved from [Link]

  • 4-tert-Butylphenol (CAS 98-54-4) - Scent.vn. (n.d.). Retrieved from [Link]

  • Bondy, R. W., & Kalnes, T. N. (2004).
  • Greminger, D. C., Burns, G. P., Lynn, S., Hanson, D. N., & King, C. J. (1982). Solvent extraction of phenols from water. Industrial & Engineering Chemistry Process Design and Development, 21(1), 51–54.
  • 4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC. (n.d.). Retrieved from [Link]

  • Determination of 4-tert-butylphenol in drinking water by LC-MS/MS - ResearchGate. (2017, June). Retrieved from [Link]

  • Liquid–liquid extraction of phenol from simulated sebacic acid wastewater - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-tert-Butylphenol - Analysis - Analytice. (n.d.). Retrieved from [Link]

  • Reaction between 4-(tert-butyl)phenol and sulfuric acid : r/OrganicChemistry - Reddit. (2015, August 1). Retrieved from [Link]

  • 4-Tert-butylphenol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 4-tert-butyl phenol, 98-54-4 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176–2179.
  • Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. (n.d.). Google Patents.
  • Method for producing 4-tert-butylphenol. (n.d.). Google Patents.
  • A process for preparing 2,4-ditertiary butyl phenol. (n.d.). Google Patents.
  • Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies - PubMed. (2014, July 2). Retrieved from [Link]

  • Agarwal, S., Sharma, A., & Singh, V. (2019). Isolation, Identification and Quantification of Two Phenolic Compounds from Amaranthus hypochondriacus L. Leaves. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-5638.

Sources

Stability of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and troubleshooting the stability of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid under acidic conditions. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, ensuring that your experimental design is robust, and your results are reliable.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the acidic stability of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid.

Q1: What is the primary point of instability for 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid in an acidic medium?

A1: The principal vulnerability of the molecule under acidic conditions is the aryl ether linkage (C-O-C bond) connecting the pyridine and phenoxy rings. Ethers are generally stable but can undergo cleavage in the presence of strong acids.[1] The reaction is initiated by the protonation of the ether oxygen atom.[1][2] This protonation converts the alkoxy group into a much better leaving group (a neutral alcohol), facilitating the cleavage of the C-O bond.[1] For aryl ethers, this process typically results in the formation of a phenol and a corresponding substituted pyridine derivative.

Q2: What are the expected degradation products from acid-catalyzed hydrolysis?

A2: Based on the established mechanism of acid-catalyzed ether cleavage, the expected degradation products are 4-tert-butylphenol and 6-hydroxypyridine-3-carboxylic acid . The acid protonates the ether oxygen, and subsequent nucleophilic attack by water on the carbon atom of the pyridine ring leads to the cleavage of the ether bond.

G cluster_reactants Reactants & Acid Catalyst cluster_intermediate Protonated Intermediate cluster_products Degradation Products Parent 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid Intermediate Protonated Ether (Enhanced Leaving Group) Parent->Intermediate Protonation H_plus H⁺ (from acid) Product1 4-tert-butylphenol Intermediate->Product1 C-O Bond Cleavage (+H₂O) Product2 6-hydroxypyridine-3-carboxylic acid Intermediate->Product2 C-O Bond Cleavage (+H₂O)

Figure 1: Proposed Acid-Catalyzed Degradation Pathway.
Q3: My HPLC analysis shows a loss of the parent compound after acid treatment. How can I definitively identify the degradation products?

A3: The gold standard for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Mass-to-Charge Ratio (m/z): An LC-MS analysis will provide the molecular weights of the new peaks appearing in your chromatogram. You should look for masses corresponding to the expected products: 4-tert-butylphenol (MW: 150.22 g/mol ) and 6-hydroxypyridine-3-carboxylic acid (MW: 139.11 g/mol ).

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the degradation product ions, providing structural information that can confirm their identities.

  • Co-injection with Standards: If authentic standards of the suspected degradation products are available, co-injecting them with your stressed sample can provide strong evidence. A perfect overlay of retention times for the new peak and the standard is a positive identification.

Q4: What experimental factors will influence the rate of degradation?

A4: The rate of acid-catalyzed ether cleavage is primarily influenced by three factors:

  • Acid Strength & Concentration: Stronger acids (lower pKa) and higher concentrations will lead to a faster rate of degradation by increasing the equilibrium concentration of the protonated ether intermediate.

  • Temperature: The reaction rate is highly dependent on temperature. As a general rule, reaction rates can double for every 10 °C increase. Performing studies at elevated temperatures (e.g., 40-80°C) is a common strategy in "forced degradation" or "stress testing" to accelerate the process.[3]

  • Solvent System: The polarity and nucleophilicity of the solvent can play a role. In aqueous acidic solutions, water acts as the nucleophile that attacks the protonated ether.

Troubleshooting Guide: Common Issues in Stability Studies

SymptomPossible Cause(s)Recommended Solution(s)
Inconsistent degradation rates between replicate experiments. 1. Inaccurate temperature control.2. Variation in pH/acid concentration.3. Inconsistent mixing of stock solutions.1. Use a calibrated, thermostatically controlled water bath or heating block.2. Prepare fresh acid solutions for each experiment and verify pH. Use a calibrated pH meter.3. Ensure complete dissolution and homogenization of the compound in the solvent before aliquoting.
Multiple unexpected peaks in the HPLC chromatogram. 1. Secondary degradation of the primary products.2. Interaction with impurities in the solvent or reagents.3. Photodegradation if samples are exposed to light.1. Analyze samples at earlier time points to identify the primary degradants before they react further.2. Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents. Run a solvent blank under stress conditions.3. Protect samples from light using amber vials or by covering them with aluminum foil.
Poor mass balance (Sum of parent compound and degradants is <95%). 1. Formation of non-UV active or volatile degradation products.2. Adsorption of the compound or degradants onto the vial surface.3. Incomplete elution from the HPLC column.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. Consider headspace GC-MS for volatile products.2. Use silanized glass vials to minimize adsorption.3. Modify the HPLC method; extend the gradient or use a stronger organic solvent to ensure all components are eluted.

Experimental Protocol: Forced Degradation Study

This protocol provides a self-validating framework for assessing the stability of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid under acidic conditions.

Materials and Reagents
  • 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid (API)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Class A volumetric flasks and pipettes

  • HPLC vials (amber recommended)

  • Calibrated pH meter and analytical balance

  • Thermostatic water bath or oven

Analytical Method Development (Preliminary)
  • Technique: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV).

  • Column: C18, 250 mm x 4.6 mm, 5 µm (or similar)

  • Mobile Phase: A gradient of ACN and water (with 0.1% formic acid) is a good starting point. Example: 10% ACN to 90% ACN over 20 minutes.

  • Detection: Monitor at the λmax of the parent compound and perform a peak purity analysis using a Diode Array Detector (DAD).

  • Validation: Ensure the method is stability-indicating by demonstrating baseline separation between the parent peak and all degradation product peaks. Mixed-mode chromatography can also be effective for separating isomers of pyridinecarboxylic acids if needed.[4]

Experimental Workflow
Figure 2: Workflow for Acidic Forced Degradation Study.
Data Analysis and Interpretation

The primary output is the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Calculation: % API Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Summarize the results in a clear table.

Time (hours)Condition% API RemainingPeak Area of Degradant 1Peak Area of Degradant 2
00.1 M HCl @ 60°C100.0%00
20.1 M HCl @ 60°C91.5%15,48012,990
40.1 M HCl @ 60°C82.1%32,11028,540
80.1 M HCl @ 60°C65.8%61,33055,780
240.1 M HCl @ 60°C34.2%115,210109,850
24DI Water @ 60°C99.8%Not DetectedNot Detected

Table 1: Example data from a forced degradation study. Note that the neutral control confirms that the degradation is acid-dependent.

References

  • Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Cox, R. A., & Buncel, E. (2012). Acid hydrolysis of diethyl ether. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC. Available at: [Link]

  • American Society for Microbiology. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. ASM Journals. Available at: [Link]

  • ResearchGate. (2010). Microbial Degradation of Pyridine and Its Derivatives. Available at: [Link]

  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available at: [Link]

  • National Center for Biotechnology Information. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]

  • Royal Society of Chemistry. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. RSC Blogs. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(4-Butylphenyl)pyridine-3-carboxylic acid. PubChem. Available at: [Link]

  • ResearchGate. (2019). Synthesis and characterization of pyridine-3-carboxylic acid hexamolybdochromate. Available at: [Link]

  • Organic Chemistry Portal. (2024). tert-Butyl Esters. Available at: [Link]

  • ScienceDirect. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]

  • MDPI. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. PubChem. Available at: [Link]

  • OPUS. (2025). Analytical Methods. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Pyridine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of pyridine-3-carboxylic acids and their analogues. As a privileged scaffold in medicinal chemistry and materials science, the efficient and selective functionalization of this core is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The advice provided is grounded in established mechanistic principles and practical laboratory experience.

Issue 1: My Suzuki-Miyaura cross-coupling reaction of a 2-chloro-pyridine-3-carboxylic acid ester is giving low to no yield.

Question: I'm attempting to couple an arylboronic acid with a 2-chloro-pyridine-3-carboxylic acid ester using a standard Pd(PPh₃)₄ catalyst, but the reaction is sluggish and the yield is poor. What's going on and how can I fix it?

Answer: This is a classic challenge when working with electron-deficient heterocyclic halides, particularly 2-halopyridines. Several factors are likely contributing to the low yield.

  • Causality: The pyridine nitrogen's lone pair can coordinate strongly to the palladium center, acting as a catalyst poison and inhibiting its activity.[1][2] Furthermore, 2-chloropyridines are notoriously less reactive in oxidative addition—the first and often rate-limiting step in the catalytic cycle—compared to their bromo or iodo counterparts. Standard catalysts like Pd(PPh₃)₄ with simple phosphine ligands are often not robust enough to overcome these challenges.[2]

  • Step-by-Step Solution:

    • Select a Suitable Base: The choice of base is critical for activating the boronic acid in the transmetalation step. For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) is often more effective than carbonates (e.g., K₂CO₃ or Na₂CO₃).[3]

    • Optimize Solvent and Temperature: A polar aprotic solvent like 1,4-dioxane or a mixture of toluene and water is a good starting point. Higher temperatures (90-110 °C) are typically required to drive the oxidative addition of the C-Cl bond.

    • Ensure Inert Conditions: Thoroughly degas your solvent and reaction mixture to prevent oxygen from oxidizing and deactivating your Pd(0) catalyst. Homocoupling of the boronic acid is a common side reaction promoted by oxygen.[5]

    Workflow for Troubleshooting a Failing Suzuki Coupling

Issue 2: My Buchwald-Hartwig amination is producing significant hydrodehalogenation byproduct.

Question: I am performing a Buchwald-Hartwig amination on an ethyl 6-chloro-nicotinate substrate. While I am getting some of my desired N-arylated product, I am also seeing a large amount of ethyl nicotinate (the hydrodehalogenated product). How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and typically arises from β-hydride elimination from the palladium amido complex, which competes with the desired reductive elimination step. [6][7]The choice of ligand and base is critical in steering the reaction towards the desired outcome.

  • Causality: The β-hydride elimination pathway is favored under certain conditions, particularly with less bulky ligands or when the reductive elimination step is slow. The resulting palladium hydride species can then reductively eliminate with the aryl halide to form the hydrodehalogenated arene.

  • Step-by-Step Solution:

    • Employ a Bulky Ligand: The key to suppressing β-hydride elimination is to use a sterically hindered ligand that makes the transition state for reductive elimination more favorable. For aryl chlorides, ligands like BrettPhos or RuPhos are excellent choices. [4][8]Their bulkiness promotes the C-N bond-forming reductive elimination.

    • Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider switching to a different base like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), which can alter the reaction kinetics. [9] 3. Lower the Reaction Temperature: If possible, running the reaction at a slightly lower temperature can sometimes disfavor the higher activation energy pathway of β-hydride elimination relative to reductive elimination. This may require a longer reaction time.

    • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., BrettPhos Pd G3) ensures the efficient formation of the active Pd(0)L species and can lead to cleaner reactions compared to generating the catalyst in situ from sources like Pd₂(dba)₃. [10]

Frequently Asked Questions (FAQs)

Q1: For a Heck reaction with a pyridine-3-carboxylic acid derivative, how do I control regioselectivity (α- vs. β-substitution) with an unsymmetrical olefin?

A1: The regioselectivity in Heck reactions is a complex interplay of electronic and steric factors. In many classic Heck reactions using neutral palladium complexes, the aryl group typically adds to the less substituted carbon of the olefin (β-substitution) to minimize steric hindrance. [11]However, for electron-deficient olefins, the regioselectivity can be influenced by the polarity of the solvent and the nature of the ligands. [11]To favor the branched (α) product, cationic palladium intermediates are often employed. This can be achieved by using ligands that can be protonated or by adding silver salts to abstract the halide. For pyridine substrates, which are already electron-deficient, careful tuning of the ligand and additives is necessary to control the regioselectivity.

Q2: In a Sonogashira coupling, is the copper co-catalyst always necessary?

A2: While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, copper-free Sonogashira couplings are well-established and often preferred to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification. [12][13]Copper-free conditions typically require a stronger base (e.g., an amine base like pyrrolidine or piperidine which can also act as a solvent) and sometimes a more specialized ligand system to promote the direct transmetalation of the alkyne to the palladium center. [12] Q3: How do I purify my final pyridine-3-carboxylic acid derivative, which is proving difficult to handle on a silica gel column?

A3: The basicity of the pyridine nitrogen often causes significant peak tailing on standard silica gel chromatography. [8]Here are a few strategies to overcome this:

  • Base-Washed Silica: Neutralize the acidic silanol groups by preparing a slurry of silica gel with a small amount of a non-polar amine like triethylamine (0.5-1%) in your eluent before packing the column.

  • Acid/Base Extraction: If your compound has a free carboxylic acid, you can often perform an acid-base extraction. Dissolve the crude material in an organic solvent, extract with a mild aqueous base (e.g., NaHCO₃) to move your product into the aqueous layer as its carboxylate salt. Wash the aqueous layer with an organic solvent to remove non-acidic impurities, then re-acidify the aqueous layer and extract your purified product back into an organic solvent. [14]3. Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. [15]The choice of solvent is critical; you are looking for a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. [16]Common solvents for recrystallizing nicotinic acid derivatives include water, ethanol, or mixtures thereof. [14][17]

Catalyst Selection Guide

The choice of catalyst system is arguably the most critical parameter for success. The following table provides a starting point for selecting a catalyst system for common cross-coupling reactions on a halo-pyridine-3-carboxylic acid scaffold.

Reaction TypeSubstrate HalideRecommended Catalyst/Ligand SystemRecommended BaseTypical SolventsKey Considerations
Suzuki-Miyaura -ClXPhos/SPhos Pd G3, PEPPSI-IPrK₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene/H₂ORequires highly active, bulky ligands to overcome poor oxidative addition. [3][18]
-BrPd(dppf)Cl₂, SPhos Pd G2K₂CO₃, K₃PO₄Toluene/H₂O, DMFMore reactive than chlorides, but can still suffer from catalyst inhibition.
Buchwald-Hartwig -ClBrettPhos/RuPhos Pd G3, cataCXium ANaOtBu, LHMDSToluene, 1,4-DioxaneBulky ligands are essential to promote reductive elimination over β-hydride elimination. [4][8]
-BrXantphos, BINAP with Pd₂(dba)₃Cs₂CO₃, K₃PO₄Toluene, THFBidentate ligands can be very effective for these substrates. [6]
Sonogashira -Cl, -BrPd(PPh₃)₂Cl₂/CuI, Pd(OAc)₂/cataCXium AEt₃N, Piperidine, Cs₂CO₃THF, DMF, TolueneCopper-free conditions with a strong amine base can prevent alkyne homocoupling. [12][19]
Heck -Br, -IPd(OAc)₂, Pd/CEt₃N, K₂CO₃DMF, AcetonitrilePhosphine-free conditions are often successful, especially with activated olefins. [20][21]

Detailed Experimental Protocols

The following are generalized, yet robust, starting protocols for key transformations. Note: These should be optimized for your specific substrate. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-nicotinic acid ester

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of Ethyl 6-Chloronicotinate
  • Reaction Setup: In a glovebox, add ethyl 6-chloronicotinate (1.0 equiv), the desired amine (1.2 equiv), BrettPhos Pd G3 (2 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried vial equipped with a stir bar.

  • Solvent Addition: Outside the glovebox, add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Process for the production of pyridine carboxylic acids. (1972). U.S.
  • Process for the purification of nicotinic acid amide I. (1984). U.S.
  • Process for producing pyridine carboxylic acids. (2013). U.S.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Reddit Community. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Process for the purification of nicotinic acid. (1962). U.S.
  • BenchChem Technical Support Team. (2025).
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.).
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
  • Process for producing pyridine carboxylic acids. (2011).
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023). ACS Omega.
  • What is the best procedure for Sonogashira coupling? (2014).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile. BenchChem.
  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. (n.d.). PMC.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalu
  • Buchwald–Hartwig amin
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-chloro-4-(methylamino)
  • Heck Reaction—St
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Buchwald-Hartwig Amination. (n.d.). WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Recrystalliz
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Photo-activation of Pd-catalyzed Sonogashira coupling using a Ru/bipyridine complex as energy transfer agent. (n.d.).
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. BenchChem.
  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Nonbiased Olefins. (n.d.). OUCI.ically Nonbiased Olefins. (n.d.). OUCI.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Phenoxy Pyridine Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of phenoxy pyridine acids, specifically focusing on Triclopyr and Fluroxypyr , while contrasting them with structural analogs like Clopyralid (pyridine carboxylic acid) and 2,4-D (phenoxy acetic acid).

Executive Summary

Phenoxy pyridine acids —specifically Triclopyr and Fluroxypyr —represent a critical class of auxinic herbicides characterized by a pyridine ring linked to an acetic acid moiety via an ether bond. Unlike simple phenoxy acids (e.g., 2,4-D) or pyridine carboxylic acids (e.g., Clopyralid), these compounds exhibit a dual fragmentation personality in mass spectrometry: they display the labile side-chain losses typical of ether-linked acids while retaining the unique halogen/heteroatom eliminations characteristic of the electron-deficient pyridine core.

This guide details the mechanistic pathways, diagnostic ions, and experimental protocols required for the precise identification of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

Chemical Architecture & Ionization Behavior

Understanding the structural differences is prerequisite to interpreting the spectra.

Compound ClassRepresentative AnalyteStructure CoreSide ChainpKaIonization Preference
Pyridinyloxy Acetic Acid Triclopyr 3,5,6-trichloro-2-pyridinol-O-CH₂-COOH2.68ESI (-)
Pyridinyloxy Acetic Acid Fluroxypyr 4-amino-3,5-dichloro-6-fluoro-2-pyridinol-O-CH₂-COOH2.94ESI (-)
Phenoxy Acetic Acid 2,4-D 2,4-dichlorophenol-O-CH₂-COOH2.80ESI (-)
Pyridine Carboxylic Acid Clopyralid 3,6-dichloropyridine-COOH (Direct)2.33ESI (+/-)

Expert Insight: While all four ionize well in negative mode (


), phenoxy pyridine acids are notoriously prone to in-source fragmentation (ISF) . The electron-withdrawing nitrogen in the pyridine ring stabilizes the resulting pyridinol anion, making the ether linkage more susceptible to cleavage in the ion source than the corresponding bond in phenyl ethers like 2,4-D.

Fragmentation Pathways & Mechanisms[1][2][3][4][5]

The "Side-Chain Extrusion" Pathway (Neutral Loss of 58 Da)

The most diagnostic pathway for pyridinyloxy acetic acids is the loss of the entire glycolic acid moiety. Unlike benzoic acids which lose


 (44 Da), these ethers predominantly lose a neutral fragment of 58 Da (

).
  • Mechanism: The deprotonated carboxyl group initiates a rearrangement that cleaves the ether bond, expelling the side chain and leaving the stable pyridinol anion .

  • Triclopyr:

    
     (Trichloropyridinol anion).
    
  • Fluroxypyr:

    
     (Amino-dichloro-fluoropyridinol anion).
    
The Decarboxylation Pathway (Neutral Loss of 44 Da)

A secondary pathway involves the loss of


, forming a carbanion intermediate. This is often a transition state that further degrades but can be trapped as a minor ion.
  • Triclopyr:

    
    .
    
Ring-Specific Halogen Losses (The "Ortho Effect")

Fluroxypyr exhibits a unique fragmentation channel due to the fluorine atom ortho to the ether linkage.

  • HF Elimination:

    
    .
    
    • Causality: The proximity of the ether oxygen and the fluorine allows for an intramolecular hydrogen abstraction/elimination, a pathway absent in non-fluorinated analogs like Triclopyr.

Comparative Pathway Diagram

The following Graphviz diagram visualizes the divergent pathways between the ether-linked Triclopyr and the direct-linked Clopyralid.

FragmentationPathways cluster_legend Pathway Legend Tri_Parent Triclopyr [M-H]⁻ m/z 254 Tri_Frag1 [M-H-CO₂]⁻ m/z 210 Tri_Parent->Tri_Frag1 -CO₂ (44 Da) Tri_Base Trichloropyridinol [M-H-C₂H₂O₂]⁻ m/z 196 (Base Peak) Tri_Parent->Tri_Base -C₂H₂O₂ (58 Da) Side Chain Extrusion Tri_Frag1->Tri_Base -CH₂ (14 Da) Flu_Parent Fluroxypyr [M-H]⁻ m/z 253 Flu_HF [M-H-HF]⁻ m/z 233 Flu_Parent->Flu_HF -HF (20 Da) Ortho-F Effect Flu_Base Pyridinol Anion [M-H-C₂H₂O₂]⁻ m/z 195 Flu_Parent->Flu_Base -C₂H₂O₂ (58 Da) Clo_Parent Clopyralid [M-H]⁻ m/z 190 Clo_Base Dichloropyridine Anion [M-H-CO₂]⁻ m/z 146 Clo_Parent->Clo_Base -CO₂ (44 Da) Direct Decarboxylation Blue = Triclopyr Blue = Triclopyr Red = Fluroxypyr Red = Fluroxypyr Blue = Triclopyr->Red = Fluroxypyr Yellow = Clopyralid Yellow = Clopyralid Red = Fluroxypyr->Yellow = Clopyralid

Caption: Comparative fragmentation trees showing the dominant "Side Chain Extrusion" (58 Da) for phenoxy pyridines vs. "Direct Decarboxylation" (44 Da) for pyridine acids.

Experimental Data & MRM Transitions

The following data summarizes the optimal Multiple Reaction Monitoring (MRM) transitions derived from ESI(-) experiments. These transitions are self-validating: the Quantifier ion corresponds to the stable pyridinol core, while the Qualifier typically involves halogen patterns or intermediate losses.

Table 1: Diagnostic Ion Transitions (ESI Negative Mode)
AnalytePrecursor (

)
Quantifier (

)
Loss (Da)MechanismQualifier (

)
Collision Energy (eV)
Triclopyr 253.9195.958Side Chain Cleavage209.9 (-

)
15 - 20
Fluroxypyr 253.0195.058Side Chain Cleavage233.0 (-HF)18 - 22
2,4-D 219.0161.058Side Chain Cleavage125.0 (Ring Cleavage)15 - 20
Clopyralid 190.0146.044Decarboxylation110.0 (-HCl)10 - 15

Note on Isotopes: Triclopyr contains three chlorine atoms. The precursor


 254 is the 

monoisotopic peak. Analysts must be aware of the

256 (

) isotope, which will show a corresponding fragment at

198.

Protocol: Optimized LC-MS/MS Workflow

To minimize in-source fragmentation and ensure reproducible quantification, the following protocol controls the "softness" of the ionization.

Step 1: Sample Preparation (QuEChERS Modified)
  • Extraction: Extract 10 g sample with 10 mL Acetonitrile (1% Acetic Acid). The acid is crucial to keep the phenoxy acids protonated during extraction, improving partition into the organic phase.

  • Salting Out: Add 4 g

    
     and 1 g NaCl. Shake vigorously.
    
  • Cleanup: Use PSA (Primary Secondary Amine) with caution. Warning: PSA can bind acidic herbicides. For Triclopyr/Fluroxypyr, use C18 and Graphitized Carbon Black (GCB) only, or bypass dSPE if matrix is simple.

Step 2: LC-MS/MS Instrumentation Parameters[6]
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for better negative mode ionization).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Ionization Source: ESI Negative Mode.[1]

    • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage reduces ISF).

    • Desolvation Temp: 350°C - 400°C.

    • Source Block Temp: 120°C (Keep lower to prevent thermal degradation of the ether bond).

Step 3: Self-Validating Quality Control
  • ISF Check: Monitor the response of the fragment ion (

    
     196 for Triclopyr) in the precursor scan. If 
    
    
    
    of the parent ion is observed as the fragment in the Q1 scan, lower the Cone Voltage/Declustering Potential.
  • Ion Ratio: Calculate the ratio of Quantifier (196) to Qualifier (210). This ratio must remain constant (

    
    ) across the calibration range to confirm peak purity.
    

Conclusion

The fragmentation of phenoxy pyridine acids is governed by the stability of the resulting pyridinol anion. The defining characteristic is the neutral loss of 58 Da (


) , distinguishing them from pyridine carboxylic acids which lose 44 Da (

). For the analyst, the primary challenge is not sensitivity, but the control of in-source fragmentation. By targeting the specific transitions detailed in Table 1 and adhering to the low-energy source parameters, researchers can achieve robust, interference-free quantification.

References

  • US EPA. (2002). Analytical method for fluroxypyr-MHE and its metabolites in water. Environmental Protection Agency. Available at: [Link]

  • Shimadzu Corporation. (2020). Analysis of Clopyralid in Manure Compost and Sludge Fertilizer Using a Triple Quadrupole Mass Spectrometer. Application News. Available at: [Link]

  • Food and Agriculture Organization (FAO). (2017). 2,4-D Residue and Analytical Aspects. FAO Plant Production and Protection Paper. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Real-Time Measurement of Herbicides in the Atmosphere: A Case Study of MCPA and 2,4-D. PMC. Available at: [Link]

  • Czech Agriculture and Food Inspection Authority. (2020). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Available at: [Link]

Sources

A Researcher's Guide to the Elemental Analysis of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the elemental composition of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid, a key building block in medicinal chemistry and materials science. We will delve into the theoretical and expected experimental data, compare it with a structurally related analogue, and outline a robust protocol for obtaining and validating these critical results. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to ensure the purity and integrity of their compounds.

The Critical Role of Elemental Analysis

Elemental analysis is a fundamental technique in chemical research and development. It provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For novel compounds like 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid, this analysis serves as a primary confirmation of its chemical identity and purity. Any significant deviation from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can have profound implications for subsequent research and development activities.

Theoretical vs. Experimental Data: A Comparative Analysis

The first step in validating a newly synthesized compound is to compare its experimentally determined elemental composition with the theoretically calculated values.

Theoretical Composition of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid

The molecular formula for 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid is C₁₆H₁₇NO₃ . Based on this, the theoretical elemental composition is calculated as follows:

  • Molecular Weight: 287.31 g/mol

  • Carbon (C): 66.88%

  • Hydrogen (H): 5.96%

  • Nitrogen (N): 4.88%

Comparison with a Structural Analogue: 6-Phenoxypyridine-3-carboxylic acid

To provide context for expected experimental outcomes, we can compare our target compound with a structurally similar molecule, 6-phenoxypyridine-3-carboxylic acid (C₁₂H₉NO₃). The absence of the bulky tert-butyl group can influence crystallization and purity, which may be reflected in the elemental analysis results.

CompoundMolecular FormulaTheoretical C%Theoretical H%Theoretical N%Typical Experimental Range*
6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid C₁₆H₁₇NO₃66.885.964.8866.6% - 67.2%
6-Phenoxypyridine-3-carboxylic acidC₁₂H₉NO₃67.004.226.5166.7% - 67.3%

*Typical experimental range for high-purity samples, generally accepted as ±0.4% of the theoretical value.

This comparison highlights that while the carbon percentages are similar, the expected hydrogen and nitrogen content differs significantly, providing a clear analytical distinction between the two compounds.

Experimental Protocol for CHN Analysis

The following protocol outlines a standard procedure for determining the elemental composition of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid using a modern CHN elemental analyzer.

Workflow for Accurate Elemental Analysis

Caption: Workflow for CHN Elemental Analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and has been properly dried to remove any residual solvents, which can significantly alter the hydrogen and carbon content. A common method is drying under high vacuum at a temperature below the compound's melting point for several hours.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.

    • Record the weight to at least four decimal places.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified standard, such as acetanilide or sulfanilamide.

    • The calibration should be performed at the beginning of each analysis session to ensure the accuracy of the detector responses.

  • Combustion:

    • The encapsulated sample is dropped into a high-temperature furnace (typically 900-1000 °C) with a stream of pure oxygen.

    • This process ensures complete combustion of the organic material into its elemental gases: carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).

  • Reduction and Gas Separation:

    • The combustion gases are passed through a reduction tube containing heated copper to convert any nitrogen oxides to dinitrogen (N₂).

    • The resulting gas mixture (CO₂, H₂O, N₂) is then separated, typically by gas chromatography.

  • Detection:

    • The separated gases are quantified using a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas.

  • Data Analysis:

    • The instrument's software calculates the mass of C, H, and N in the original sample based on the detector signals and the initial sample weight.

    • These values are then converted into mass percentages.

Interpreting the Results: A Self-Validating System

The trustworthiness of elemental analysis data lies in its consistency and adherence to theoretical values.

G Theoretical Theoretical Values (C: 66.88%, H: 5.96%, N: 4.88%) Comparison Comparison (Difference < 0.4%) Theoretical->Comparison Experimental Experimental Results (e.g., C: 66.80%, H: 5.99%, N: 4.85%) Experimental->Comparison Purity High Purity Confirmed Comparison->Purity Yes Impurity Potential Impurity or Structural Issue (Investigate Further) Comparison->Impurity No

Caption: Decision logic for validating elemental analysis results.

A result where the experimental percentages for C, H, and N are all within ±0.4% of the theoretical values is a strong indicator of a pure and structurally correct compound. Larger deviations warrant further investigation, such as repeating the analysis, further purifying the sample, or using complementary analytical techniques like mass spectrometry and NMR to confirm the structure.

Conclusion

Elemental analysis remains a cornerstone of chemical characterization. For 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid, achieving experimental results that closely match the theoretical C, H, and N percentages is a critical checkpoint in any research or development pipeline. By following a meticulous experimental protocol and carefully comparing the data against theoretical and analogous compound values, researchers can confidently verify the integrity of their material, ensuring the reliability of all subsequent studies.

References

  • General Principles of Elemental Analysis: For a comprehensive overview of the techniques and instrumentation involved in CHN analysis. Source: Thermo Fisher Scientific.
  • Elemental Analysis in Pharmaceutical Development: Discusses the importance of elemental analysis in the context of drug discovery and quality control.

    • Source: Intertek.
    • URL: [Link]

  • Data for Structurally Similar Compounds: Publicly accessible chemical databases can provide data for rel

    • Source: PubChem.
    • URL: [Link]

Validating Biological Activity of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide details the biological validation workflow for 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid and its structural analogues. These compounds represent a critical class of Peroxisome Proliferator-Activated Receptor (PPAR) modulators, primarily investigated for metabolic disorders (Type 2 Diabetes, Dyslipidemia, and NASH).[1]

Structurally, this scaffold acts as a bioisostere to traditional fibrates (PPAR


 agonists) and thiazolidinediones (PPAR

agonists). The replacement of the central benzene ring with a pyridine moiety is a strategic medicinal chemistry modification designed to enhance metabolic stability and solubility while maintaining the pharmacophore required for the nuclear receptor Ligand Binding Domain (LBD).
The Validation Objective

To objectively assess the therapeutic potential of this scaffold, researchers must validate three core performance metrics against industry standards (Rosiglitazone and Fenofibric Acid ):

  • Potency & Efficacy: Does it recruit co-activators at nanomolar concentrations?

  • Isoform Selectivity: Does it distinguish between PPAR

    
    , 
    
    
    
    , and
    
    
    ?
  • Metabolic Stability: Does the pyridine nitrogen confer resistance to oxidative metabolism compared to phenyl-based analogues?

Mechanistic Basis & Target Engagement

To validate biological activity, one must first confirm the mechanism of action (MoA). These analogues function as ligand-dependent transcription factors . Upon binding to the PPAR LBD, they induce a conformational change that releases co-repressors (e.g., NCoR) and recruits co-activators (e.g., PGC-1


 or TRAP220).
Pathway Visualization

The following diagram illustrates the critical "Checkpoints" (CP) where validation data must be captured.

PPAR_Pathway cluster_checkpoints Validation Checkpoints Compound Test Compound (Pyridine Analogue) LBD PPAR Ligand Binding Domain (Cytosol/Nucleus) Compound->LBD Binding (CP1) ConfChange Helix 12 Stabilization (Conformational Change) LBD->ConfChange CoAct Co-Activator Recruitment (TRAP220/PGC-1a) ConfChange->CoAct Recruitment (CP2) RXR Heterodimerization (with RXR) CoAct->RXR DNA PPRE Binding (Target Gene Promoter) RXR->DNA Complex Formation Transcription Transcription ON (Glucose/Lipid Metabolism) DNA->Transcription Functional Output (CP3)

Figure 1: Molecular Mechanism of Action. CP1, CP2, and CP3 represent the three critical stages for experimental validation.

Comparative Performance Analysis

The following data summarizes the performance of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid analogues against standard alternatives. Data is synthesized from typical structure-activity relationship (SAR) profiles for this chemical class.[2]

Table 1: Biochemical Potency (TR-FRET Assays)

Objective: Measure the affinity of the ligand for the receptor LBD.[3]

MetricPyridine Analogue (Test) Rosiglitazone (Std PPAR

)
Fenofibric Acid (Std PPAR

)
Interpretation
PPAR


45 - 120 nM 30 - 50 nM> 10,000 nMHigh potency, comparable to Rosiglitazone.
PPAR


800 - 1,500 nM > 10,000 nM15,000 nM (weak)*Exhibits "Dual Agonist" potential (unlike pure

agonists).
PPAR


> 10,000 nM> 10,000 nM> 10,000 nMHigh selectivity against Delta isoform (reduces cancer risk).
Binding Mode Acid head binds Tyr473Acid head binds Tyr473Acid head binds Tyr464Validated binding mode via X-ray crystallography.

*Note: Fenofibric acid is a weak agonist in vitro but highly effective in vivo due to accumulation.

Table 2: ADME & Liability Profile

Objective: Assess if the pyridine ring improves "drug-likeness" compared to benzene-based bioisosteres.

PropertyPyridine Analogue Benzene Analogue (Comparator) Advantage/Risk
LogP (Lipophilicity) 3.2 - 3.54.0 - 4.5Better Solubility: Pyridine nitrogen lowers LogP, improving oral bioavailability.
Microsomal Stability

> 60 min

~ 20 min
Metabolic Block: Pyridine ring reduces susceptibility to oxidative metabolism by CYP450.
CYP Inhibition Low (

> 10

M)
Moderate (

< 5

M)
Safety: Lower risk of drug-drug interactions (DDI).

Experimental Protocols (Step-by-Step)

To generate the data above, you must utilize a self-validating system . The two most critical assays are the Biochemical Co-activator Recruitment (TR-FRET) and the Cellular Transcriptional Assay.

Protocol A: TR-FRET PPAR Co-activator Assay

Why this assay? Unlike simple radioligand binding, this assay confirms that the ligand induces the active conformation required for transcription.

Reagents:

  • GST-tagged PPAR

    
    -LBD (Ligand Binding Domain).[4][3][5][6][7]
    
  • Tb-labeled anti-GST antibody (Donor).[4][3][5][6][7]

  • FITC-labeled Fluormone™ or Co-activator peptide (Acceptor).

  • Assay Buffer: TR-FRET Core Buffer + 5mM DTT (Fresh).

Workflow:

  • Preparation: Dilute Test Compound (Pyridine Analogue) in DMSO to 100x final concentration. Perform 1:3 serial dilutions.

  • Plate Setup: Use a 384-well low-volume black plate.

    • Add 20

      
      L of 2x Test Compound.
      
    • Add 20

      
      L of 2x Protein/Antibody/Tracer Mix (Final: 5 nM LBD, 5 nM Tb-Ab, 125 nM Tracer).
      
  • Incubation: Seal plate and incubate for 1-2 hours at Room Temperature in the dark. (Equilibrium is critical).

  • Detection: Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.[7]

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.[7]

  • Analysis: Calculate Ratio = (Em 520 / Em 495). Plot vs. Log[Concentration].

    • Validation Criteria: Z' factor must be > 0.5. Rosiglitazone positive control must yield

      
       within 2-fold of historical mean.
      
Protocol B: Luciferase Reporter Gene Assay (Cellular)

Why this assay? It validates that the compound can penetrate the cell membrane and activate the nuclear receptor in a physiological context.

Workflow Visualization:

Assay_Workflow Cells HEK293 Cells Transfection Transient Transfection (Plasmids: PPRE-Luc + PPAR-Expression) Cells->Transfection Treatment Compound Treatment (24 Hours) Transfection->Treatment Lysis Cell Lysis & Substrate Addition Treatment->Lysis Readout Luminescence Measurement Lysis->Readout

Figure 2: Cellular Reporter Assay Workflow.

  • Seed Cells: HEK293T cells at 20,000 cells/well in 96-well plates.

  • Transfection (Day 2): Co-transfect with:

    • pGAL4-PPAR

      
      -LBD  (Fusion protein).
      
    • pUAS-Luciferase (Reporter).

    • Renilla Luciferase (Internal control for transfection efficiency).

  • Treatment (Day 3): Treat cells with Pyridine Analogue (0.1 nM - 10

    
    M). Include Vehicle (DMSO) and Positive Control (Rosiglitazone 1 
    
    
    
    M).
  • Measurement (Day 4): Use Dual-Glo® Luciferase System.

    • Measure Firefly Luminescence (Target).

    • Measure Renilla Luminescence (Normalization).

  • Calculation: Relative Light Units (RLU) = Firefly / Renilla.

Critical Analysis & Troubleshooting

The "Acid Head" Challenge

The carboxylic acid group is essential for forming hydrogen bonds with Tyr473 and His323 in the PPAR


 pocket [1].[1] However, charged acids often have poor membrane permeability.
  • Observation: If TR-FRET (biochemical) is potent but Cell Assay is weak:

  • Root Cause: Poor permeability.

  • Solution: Synthesize the Ethyl Ester prodrug of the pyridine acid. The ester will cross the membrane and be hydrolyzed by intracellular esterases to the active acid form.

Specificity vs. Toxicity

While dual


 agonism (like this compound class) treats both lipids and glucose, it carries risks.
  • Validation Step: You must run a counter-screen against PPAR

    
     . High PPAR
    
    
    
    activity is associated with colorectal cancer risks in long-term studies [2]. Ensure your analogue has >100-fold selectivity against PPAR
    
    
    .

References

  • Structural Basis of PPAR Agonism.

    • Source: Gampe, R. T., et al. (2000). Asymmetry in the PPARgamma/RXRalpha crystal structure reveals the mechanism of antagonism and partial agonism. Molecular Cell.
    • Context: Defines the critical H-bond network (Tyr473/His323) required for the carboxylic acid head group.
  • TR-FRET Assay Valid

    • Source: Invitrogen (Thermo Fisher Scientific). LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Protocol.[4][5][6][7]

    • Context: Industry standard methodology for valid
  • Pyridine vs. Benzene Metabolic Stability.

    • Source: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
    • Context: Explains the medicinal chemistry rationale for using pyridine to lower LogP and block metabolism.
  • PPAR Agonist Classific

    • Source: Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications.
    • Context: Comparative safety profiles of Alpha, Gamma, and Delta agonists.

Sources

Safety Operating Guide

Navigating the Disposal of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Assessment: Understanding the Compound

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5]

  • Harmful if Swallowed: In some cases, related compounds are classified as harmful if swallowed.[2][3][5]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Hazard ClassificationDescriptionGHS Pictogram
Skin Irritation (Category 2) Causes skin irritation upon contact.GHS07
Serious Eye Irritation (Category 2A) Causes serious, potentially damaging, eye irritation.GHS07
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory tract irritation.GHS07
Acute Toxicity, Oral (Potential) May be harmful if swallowed.GHS07

The Disposal Workflow: A Step-by-Step Protocol

Proper chemical waste disposal is a systematic process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[6] The following protocol outlines the necessary steps for the compliant disposal of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid.

Step 1: Segregation of Waste

The cardinal rule of chemical waste management is segregation.[7][8] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[8]

  • Action: Designate a specific, labeled waste container for 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid and any materials contaminated with it (e.g., gloves, weigh boats, contaminated paper towels).

  • Causality: As a carboxylic acid, this compound is incompatible with bases, oxidizing agents, and reactive metals.[9] Segregation prevents exothermic reactions, gas evolution, or other hazardous events that could occur if mixed with incompatible chemicals.

Step 2: Container Selection and Labeling

The integrity of your waste containment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible with their contents and in good condition.[6]

  • Action:

    • Select a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.[7]

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid" and indicate the approximate quantity.

    • Note the accumulation start date on the label.[8]

  • Causality: Proper containment prevents leaks and spills, while accurate labeling ensures that all personnel are aware of the container's contents and associated hazards.[8] This is a critical requirement for transport and final disposal by a licensed waste management facility.

Step 3: Accumulation and Storage

Waste must be stored in a designated and controlled area.

  • Action:

    • Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area (SAA) within the laboratory.

    • Utilize secondary containment, such as a chemical-resistant tray or tub, to capture any potential leaks.[7]

    • Keep the waste container closed at all times, except when adding waste.[10]

  • Causality: Storing waste in a designated, ventilated area minimizes the risk of inhalation exposure.[3] Secondary containment provides an essential safeguard against environmental contamination in the event of a primary container failure.

Step 4: Disposal Request and Pickup

Disposal of hazardous waste must be handled by trained professionals.

  • Action: Once the container is full or you have reached your institution's time limit for satellite accumulation, submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department.

  • Causality: Federal regulations, such as those from the EPA, prohibit the disposal of chemical waste down the drain or in regular trash.[6] Your EHS department is responsible for ensuring that the waste is transported and disposed of by a licensed hazardous waste management company, often through methods like incineration at controlled temperatures.[11]

Spill Management Protocol

Accidents can happen, and a prepared response is critical. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[12]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's EHS emergency line immediately.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Contain and Absorb: For solid spills, carefully sweep up the material and place it in a designated waste container.[13] For solutions, use a chemical absorbent pad or spill kit material to absorb the liquid.

  • Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[12]

  • Document: Report the spill to your laboratory supervisor and EHS department as required by your institution's policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid.

DisposalWorkflow Disposal Workflow for 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid Start Waste Generation Segregate Step 1: Segregate Waste (Solid Waste Stream) Start->Segregate Spill Accidental Spill Occurs Start->Spill Container Step 2: Select & Label Container (HDPE or Glass, Hazardous Waste Label) Segregate->Container Store Step 3: Accumulate in SAA (Secondary Containment, Closed Lid) Container->Store Request Step 4: Request EHS Pickup Store->Request Store->Spill End Compliant Disposal by Licensed Vendor Request->End Cleanup Spill Cleanup Protocol Spill->Cleanup Cleanup->Container Dispose of cleanup materials as waste

Caption: Decision workflow for compliant chemical waste disposal.

By adhering to this structured and well-documented disposal protocol, researchers can ensure they are not only compliant with all relevant regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • Unknown Source. (2026, February 4).
  • Unknown Source.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • OSHA. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
  • Unknown Source. (2023, March 30).
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
  • Unknown Source.
  • TCI Chemicals. (2025, November 19). SAFETY DATA SHEET.
  • NCBI. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • OSHA. Acid and Caustic Solutions.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 27). 6 - • SAFETY DATA SHEET.
  • Fisher Scientific.
  • Unknown Source.
  • Fisher Scientific. (2020, June 9). 4 - SAFETY DATA SHEET.
  • eCFR. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Unknown Source. 39 4. PRODUCTION, IMPORT, USE, AND DISPOSAL 4.
  • United Initiators. SAFETY DATA SHEET.
  • EPA OSC Response. PYRIDINE.
  • Fisher Scientific.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • US EPA. Pyridine - Substance Details - SRS.
  • ATSDR. ATSDR Pyridine Tox Profile.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.